Procaterol HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDBKHAAWUCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59828-07-8, 62929-91-3 | |
| Record name | 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59828-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Procaterol HCl in Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of procaterol (B1663013) hydrochloride (HCl) in bronchial smooth muscle. The document details the signaling pathways, presents quantitative data on receptor binding and functional potency, and outlines the experimental protocols used to elucidate these properties.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
Procaterol is a potent and selective β2-adrenergic receptor agonist.[1][2] Its therapeutic effect in conditions like asthma and chronic obstructive pulmonary disease (COPD) stems from its ability to relax airway smooth muscle, leading to bronchodilation.[1] The primary mechanism involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of bronchial smooth muscle cells.[3]
Signaling Cascade
The binding of procaterol to the β2-adrenergic receptor initiates a well-defined signaling cascade:
-
Receptor Activation and G-Protein Coupling: Upon procaterol binding, the β2-adrenergic receptor undergoes a conformational change. This change facilitates the activation of the associated heterotrimeric Gs protein.[3]
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[3]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] This leads to a significant increase in intracellular cAMP levels.[4]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).[3]
-
Phosphorylation of Downstream Targets: PKA then phosphorylates several downstream target proteins within the smooth muscle cell, ultimately leading to relaxation.[5][6]
The key downstream effects of PKA activation that contribute to bronchodilation include:
-
Phosphorylation and inactivation of RhoA: PKA can phosphorylate and inactivate RhoA, a small GTPase involved in the sensitization of the contractile apparatus to Ca2+. This leads to increased myosin light chain phosphatase activity and subsequent dephosphorylation of myosin light chains, resulting in muscle relaxation.[6]
-
Modulation of Ion Channels: PKA can phosphorylate and activate ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane.[7] This makes it more difficult for the cell to depolarize and for voltage-gated Ca2+ channels to open, thus reducing Ca2+ influx.
-
Reduction in Intracellular Calcium: The overall effect of the signaling cascade is a reduction in the free intracellular calcium concentration ([Ca2+]i), which is a primary trigger for muscle contraction.[4]
It is important to note that phosphodiesterases (PDEs), particularly PDE4D, play a crucial role in regulating this pathway by degrading cAMP.[8] Inhibition of these enzymes can potentiate the effects of β2-agonists.
Quantitative Data
The following tables summarize the key quantitative parameters that define the interaction of procaterol with the β2-adrenergic receptor and its functional effect on bronchial smooth muscle.
Table 1: Receptor Binding Affinity of Procaterol
| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |
| Kp (dissociation constant) | β2-Adrenergic Receptor | Rabbit Pulmonary Artery | 0.008 µM (8 nM) | [9] |
| Kp (dissociation constant) | β1-Adrenergic Receptor | Dog Coronary Artery | 4.9 µM | [9] |
| β2/β1 Selectivity | - | - | 612-fold | [9] |
Note: Kp (dissociation constant) is analogous to Ki (inhibition constant) in this context.
Table 2: Functional Potency of Procaterol in Bronchial Smooth Muscle Relaxation
| Parameter | Agonist | Species/Tissue | Value | Reference |
| ID50 | Procaterol | Dog Trachea (vs. Acetylcholine-induced contraction) | 0.3 nM | [4][10] |
| ID50 | Procaterol | Dog Trachea (vs. Histamine-induced phasic contraction) | 0.15 nM | [4][10] |
| ID50 | Procaterol | Dog Trachea (vs. Histamine-induced tonic contraction) | 0.01 nM | [4][10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Competition Binding Assay for β2-Adrenergic Receptor
This assay determines the binding affinity (Ki) of an unlabeled compound (procaterol) by measuring its ability to displace a radiolabeled ligand from the β2-adrenergic receptor.[3]
3.1.1. Materials
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).[11][12]
-
Radioligand: A high-affinity β2-adrenergic receptor antagonist, such as [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.[3][13]
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled β2-adrenergic receptor antagonist (e.g., propranolol).[14]
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 12.5 mM MgCl₂, 2 mM EDTA.[13]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[14]
-
Scintillation Counter.
3.1.2. Method
-
Membrane Preparation:
-
Culture cells expressing the β2-adrenergic receptor.
-
Harvest the cells and lyse them in a hypotonic buffer.
-
Homogenize the cell lysate and perform differential centrifugation to isolate the membrane fraction.[11][14]
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the procaterol concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of procaterol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]
-
cAMP Measurement Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP in response to β2-adrenergic receptor stimulation by procaterol. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[17][18][19]
3.2.1. Materials
-
Cell Line: A suitable cell line expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).[19]
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.[8]
-
HTRF-compatible Plate Reader.
3.2.2. Method
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the procaterol dilutions.
-
Include a vehicle control (buffer only) and a positive control (e.g., a known β2-agonist like isoproterenol (B85558) or a direct adenylyl cyclase activator like forskolin).
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[18]
-
-
Cell Lysis and Reagent Addition:
-
Add the cAMP-d2 conjugate to all wells.
-
Add the anti-cAMP-cryptate antibody to all wells.
-
These reagents are typically added in a lysis buffer provided with the kit, which permeabilizes the cells and allows the assay components to interact with the intracellular cAMP.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the competitive binding reaction to reach equilibrium.[18]
-
-
Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[19]
-
Generate a cAMP standard curve to convert the signal ratios to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the procaterol concentration to generate a dose-response curve and determine the EC50 value (the concentration of procaterol that produces 50% of the maximal response).
-
Isolated Organ Bath for Bronchial Smooth Muscle Relaxation
This ex vivo technique measures the direct effect of procaterol on the contractility of isolated bronchial tissue.[20][21][22]
3.3.1. Materials
-
Tissue: Tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rat, or human).[20]
-
Isolated Organ Bath System: A water-jacketed chamber with a force-displacement transducer, aeration, and temperature control.[21]
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Contractile Agonist: An agent to pre-contract the tissue, such as acetylcholine (B1216132), histamine, or potassium chloride (KCl).[4]
-
Test Compound: this compound.
3.3.2. Method
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the trachea or bronchi.
-
Clean the tissue of excess connective tissue and cut it into rings of a specific width (e.g., 2-4 mm).
-
Suspend the tissue rings in the organ bath chambers filled with PSS, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.
-
Test the viability of the tissue by inducing a contraction with a high concentration of KCl or a contractile agonist.
-
-
Induction of Contraction:
-
After washing out the viability test agent, induce a stable, submaximal contraction using a contractile agonist (e.g., acetylcholine or histamine).
-
-
Cumulative Concentration-Response Curve:
-
Once the contraction has stabilized, add this compound to the bath in a cumulative manner, increasing the concentration in a stepwise fashion.
-
Allow the tissue to reach a steady-state relaxation at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension of the tissue.
-
Express the relaxation at each procaterol concentration as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the procaterol concentration to generate a concentration-response curve.
-
Determine the IC50 (the concentration of procaterol that causes 50% of the maximal relaxation) and the maximum relaxation (Emax).
-
Conclusion
This compound is a highly potent and selective β2-adrenergic receptor agonist that induces bronchodilation through a well-characterized Gs-protein-cAMP-PKA signaling pathway. Its high affinity for the β2-adrenergic receptor and its potent functional activity in relaxing airway smooth muscle make it an effective therapeutic agent for obstructive airway diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of β2-adrenergic receptor agonists.
References
- 1. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A primary role for protein kinase A in smooth muscle relaxation induced by adrenergic agonists and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Multisite phosphorylation mechanism for protein kinase A activation of the smooth muscle ATP-sensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D | PLOS One [journals.plos.org]
- 9. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Uses & Advantages of Membrane Preparations for GPCRs [emea.discoverx.com]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isolated organ/tissue test – organ bath [panlab.com]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Procaterol HCl in vivo
This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Procaterol (B1663013) HCl, a potent β2-adrenergic receptor agonist. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and analytical workflows.
Pharmacokinetics of Procaterol HCl
This compound is rapidly absorbed following oral administration, with hepatic metabolism being the primary route of elimination. First-pass metabolism may limit its systemic bioavailability[1]. The pharmacokinetics of procaterol appear to be dose-proportional over the studied therapeutic range.
Pharmacokinetic Parameters in Humans
The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult humans after oral administration.
| Parameter | Value | Species | Dosage | Reference |
| Cmax | 358 pg/mL | Human | Tablet | [1] |
| 136.4 pg/mL | Human | 50 µg | [2] | |
| 263 ± 104 pg/mL | Human | Syrup | ||
| Tmax | 1.6 hr | Human | Tablet | [1] |
| 1.4 ± 0.82 hr | Human | Not Specified | [3] | |
| ~1.44 hr | Human | 50 µg | [2] | |
| 1.3 ± 0.7 hr | Human | Syrup | ||
| Half-life (t½) | 4.2 hr | Human | Tablet | [1] |
| 3.83 ± 0.93 hr | Human | Not Specified | [3] | |
| ~3.83 hr | Human | 50 µg | [2] | |
| 4.1 ± 1.8 hr | Human | Syrup | ||
| Apparent Oral Plasma Clearance | 988 mL/min | Human | Tablet | [1] |
| Renal Clearance | 163 mL/min | Human | Tablet | [1] |
| AUC (13hr) | 1151 ± 288 pg.hr/mL | Human | Syrup |
Excretion in Humans
Following a single oral administration of 50 µg this compound, the urinary excretion within 24 hours was as follows:
| Compound | Percentage of Administered Dose | Reference |
| Unchanged Procaterol | 15.7% | [2][3] |
| Glucuronide Metabolite | 23.6% | [3] |
| Desisopropyl Procaterol | 0.48% | [3] |
| DM-251 (Glucuronide of isomer) | 12.4% | [2] |
| DM-252 (Glucuronide of isomer) | 11.2% | [2] |
Pharmacokinetic Parameters in Rats
The following table outlines the recovery of [14C] this compound and its metabolites in rats over 72 hours after oral and intravenous administration.
| Route of Administration | Dose | % Recovery in Urine | % Recovery in Faeces | Reference |
| Oral | 30 mg/kg | ~42% | ~42% | [4] |
| Intravenous | 30 mg/kg | ~53% | ~33% | [4] |
Metabolism of this compound
The primary site of this compound metabolism is the liver, with conjugation and N-dealkylation being the major biotransformation pathways. In humans, the main metabolic pathway is glucuronide conjugation[3]. In rats, six metabolites have been identified in excreta: procaterol glucuronide, desisopropylprocaterol, 5-formyl-8-hydroxycarbostyril (B45642) (5-formyl-8-HCS), 8-hydroxycarbostyril (8-HCS), procaterol sulphate, and unchanged procaterol[4]. In vitro studies using rat liver supernatant have shown that the liver is the primary site for the metabolism of procaterol into desisopropylprocaterol and 5-formyl-8-HCS, as well as their conjugates. Glucuronidation also occurs in the small intestine[4].
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Protocols
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. Due to the low therapeutic doses, highly sensitive analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are required.
Quantification of Procaterol in Human Plasma by LC-MS/MS
This protocol describes a sensitive and accurate method for the determination of procaterol in human plasma[5][6].
3.1.1. Sample Preparation
-
To 0.5 mL of human plasma, add 5 µL of an internal standard working solution (e.g., 0.02 µg/mL betaxolol (B1666914) HCl).
-
Add 25 µL of 1 M K2PO4 solution.
-
Perform liquid-liquid extraction with 5.0 mL of 2-propanol by vortexing for 2 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 100 µL of 3% formic acid and vortex for 30 seconds.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile (B52724) and vortex for 1 minute.
-
Transfer 150 µL of the solution to a sample vial for LC-MS/MS analysis.
3.1.2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: Lichrospher® Silica column
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) aqueous solution/acetonitrile (30/70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 15 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Source Block Temperature: 90°C
-
Desolvation Temperature: 500°C
-
MRM Transitions:
Caption: LC-MS/MS sample preparation workflow.
Quantification of Procaterol in Human Urine by GC-MS
This protocol outlines a method for the determination of procaterol in human urine, which is particularly relevant for anti-doping control[7].
3.2.1. Sample Preparation
-
Deconjugation: Perform enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates.
-
Solid-Phase Extraction (SPE):
-
Use an appropriate SPE column (e.g., XAD2).
-
Condition the column.
-
Load the hydrolyzed urine sample.
-
Wash the column to remove interferences.
-
Elute procaterol with a suitable solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Extract the eluate with an organic solvent.
-
Separate the organic phase.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness.
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.
-
Incubate to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives. In some methods, BSTFA is used and the sample is left overnight at room temperature for trimethylsilylation[8].
-
3.2.2. GC-MS Conditions
-
GC System: Gas Chromatograph
-
Column: Capillary column
-
Injector Temperature: 280°C[9]
-
Interface Temperature: 250°C[9]
-
Carrier Gas: Helium at 0.8 mL/min[9]
-
Injection Mode: Pulse-splitless[9]
-
Oven Temperature Program: Hold at 180°C for 2 min, ramp to 210°C at 15°C/min, hold for 2 min, then ramp to 240°C at 20°C/min[8].
-
Mass Spectrometer: Mass selective detector
-
Ionization Mode: Electron Impact (EI)
-
MS Source Temperature: 230°C[9]
-
MS Quadrupole Temperature: 150°C[9]
Caption: GC-MS sample preparation workflow.
References
- 1. Clinical pharmacokinetics and relative bioavailability of oral procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mims.com [mims.com]
- 4. The metabolism of a bronchodilator this compound in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. "A novel liquid chromatography/mass/mass spectrometry system to determi" by T.-W. Yu, R.R.-L. Chen et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Determination of procaterol in human plasma by gas chromatography/electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Procaterol HCl: A Technical Guide to a Selective Beta-2 Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaterol (B1663013) hydrochloride (HCl) is a potent and selective short-acting beta-2 (β2) adrenergic receptor agonist. Its primary therapeutic application lies in the management of bronchospastic conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it elicits bronchodilation by relaxing the airway smooth muscle. This technical guide provides an in-depth overview of the pharmacological properties of procaterol HCl, with a focus on its receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The beta-2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key therapeutic target for obstructive airway diseases. Activation of this receptor in the bronchial smooth muscle initiates a signaling cascade that results in muscle relaxation and subsequent bronchodilation. The development of selective β2-agonists has been a cornerstone of respiratory medicine, aiming to maximize therapeutic efficacy while minimizing off-target effects, primarily cardiac stimulation mediated by beta-1 (β1) adrenergic receptors. This compound has emerged as a valuable agent in this class, demonstrating a high degree of selectivity for the β2 receptor.
Physicochemical Properties
This compound is the hydrochloride salt of procaterol, a synthetic sympathomimetic amine.
| Property | Value |
| Chemical Name | 8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride |
| Molecular Formula | C₁₆H₂₂N₂O₃·HCl |
| Molecular Weight | 326.82 g/mol |
| Appearance | White to pale yellowish-white crystals or crystalline powder |
| Solubility | Soluble in water and methanol, slightly soluble in ethanol, and practically insoluble in diethyl ether. |
| pKa | Data not readily available in the searched literature. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through selective agonism at the β2-adrenergic receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This initiates a downstream signaling cascade, as depicted in the diagram below.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: The agonist-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein, leading to its activation and dissociation from the beta-gamma subunits.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1][2][3][4]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[1][2][3][4]
-
Downstream Effects: PKA phosphorylates several intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.
Receptor Selectivity
A critical attribute of this compound is its high selectivity for the β2-adrenergic receptor over the β1 and beta-3 (β3) adrenergic receptors. This selectivity is crucial for minimizing cardiovascular side effects such as tachycardia, which are primarily mediated by β1 receptor stimulation.
| Receptor Subtype | Binding Affinity (Kp/EC50) | Selectivity Ratio (β1/β2) | Reference |
| Beta-1 (β1) | 4.9 µM (Kp) | ~612 | [5] |
| Beta-2 (β2) | 0.008 µM (Kp) | - | [5] |
| Beta-3 (β3) | 100 µM (EC50 for stimulated oxygen consumption) | Not directly comparable | [6] |
Note: The EC50 value for β3 is from a study on cynomolgus monkey brown adipocytes and reflects functional activity (oxygen consumption), not direct binding affinity. Therefore, a direct selectivity ratio with β2 binding affinity cannot be precisely calculated but indicates significantly lower potency at the β3 receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound varies depending on the route of administration. Oral and inhaled formulations exhibit different absorption rates and systemic bioavailability.
| Parameter | Oral Administration (50-100 µg) | Inhaled Administration (40 µg) | Reference(s) |
| Cmax (Maximum Concentration) | 97 - 358 pg/mL | 71 - 128 pg/mL | [7][8] |
| Tmax (Time to Maximum Concentration) | 1.08 - 1.6 hours | 0.25 - 0.38 hours | [7][8] |
| AUC (Area Under the Curve) | Data indicates dose-proportionality | Data not readily available | [9] |
| Elimination Half-life (t½) | ~3.83 - 4.2 hours | Not explicitly stated, but appears rapid | [7][10] |
| Metabolism | Primarily hepatic, via glucuronide conjugation. | - | [10] |
| Excretion | Primarily via urine as unchanged drug and metabolites. | - | [10] |
Experimental Protocols
The characterization of this compound's selectivity and potency relies on a series of well-established in vitro and ex vivo assays.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.
-
Objective: To quantify the affinity of this compound for β1, β2, and β3 adrenergic receptors.
-
Materials:
-
Cell lines stably expressing human β1, β2, or β3 adrenergic receptors (e.g., CHO-K1 cells).
-
Radioligand (e.g., [³H]-CGP 12177, a non-selective beta-adrenergic antagonist).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Cell Culture: Culture the transfected CHO-K1 cells to an appropriate density.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding and the non-specific control for non-specific binding).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of this compound and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.
-
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production via β2-adrenergic receptor activation.
-
Materials:
-
Cell line expressing the β2-adrenergic receptor (e.g., HEK293 or CHO-K1 cells).
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a short period.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence). In an HTRF assay, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used. The amount of FRET signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and use a sigmoidal dose-response curve to determine the EC50 value.
-
Isolated Guinea Pig Trachea Functional Assay
This ex vivo assay assesses the bronchodilatory effect of this compound on airway smooth muscle.
-
Objective: To evaluate the relaxant effect of this compound on pre-contracted tracheal smooth muscle.
-
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit or Tyrode's solution.
-
Contractile agent (e.g., histamine, methacholine, or carbachol).
-
This compound at various concentrations.
-
Organ bath system with isometric force transducers.
-
-
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal rings or strips.
-
Mounting: Suspend the tracheal preparations in an organ bath containing gassed (95% O₂ / 5% CO₂) physiological salt solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a submaximal contraction of the tracheal smooth muscle using a contractile agent.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tone. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.
-
Experimental and Drug Discovery Workflow
The development of a selective β2-adrenergic receptor agonist like this compound follows a structured workflow from initial discovery to preclinical and clinical evaluation.
Conclusion
This compound is a well-characterized selective β2-adrenergic receptor agonist with a clear mechanism of action and a favorable pharmacokinetic profile for the treatment of obstructive airway diseases. Its high selectivity for the β2 receptor, demonstrated through rigorous in vitro and ex vivo experimental protocols, translates to effective bronchodilation with a reduced potential for off-target cardiovascular effects. This technical guide has provided a comprehensive overview of the key pharmacological aspects of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of respiratory medicine.
References
- 1. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional beta3-adrenoceptor in the human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. Beta 3-adrenergic receptor-mediated lipolysis and oxygen consumption in brown adipocytes from cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of nebulized and oral procaterol in asthmatic and non-asthmatic subjects in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-Inflammatory Properties of Procaterol HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol (B1663013) hydrochloride (HCl) is a potent and selective β2-adrenoceptor agonist widely recognized for its bronchodilatory effects in the management of asthma and other respiratory diseases.[1][2] Beyond its established role in smooth muscle relaxation, a growing body of in vitro evidence demonstrates that Procaterol HCl also possesses significant anti-inflammatory properties.[1][3][4][5] This technical guide provides an in-depth review of the in vitro studies that elucidate the anti-inflammatory mechanisms of this compound. It details the experimental protocols used, presents quantitative data from key studies, and visualizes the molecular pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Core Anti-Inflammatory Mechanisms and Signaling Pathways
In vitro studies have revealed that this compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades that regulate the expression of pro-inflammatory mediators. The activation of the β2-adrenoceptor by Procaterol leads to an increase in intracellular cyclic AMP (cAMP), which can interfere with inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[7][9] Procaterol has been shown to interfere with this cascade, potentially through cAMP-mediated pathways, thereby suppressing the expression of NF-κB target genes.[1]
References
- 1. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procaterol potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effects of procaterol on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Bronchodilator: A Technical History of Procaterol's Discovery and Development
Shanghai, China - Procaterol (B1663013), a potent and selective β2-adrenergic receptor agonist, has been a cornerstone in the management of bronchospastic diseases for decades. This in-depth technical guide provides a comprehensive overview of its discovery, development, and the scientific underpinnings of its therapeutic efficacy for researchers, scientists, and drug development professionals.
Discovery and Initial Synthesis
Procaterol was first synthesized in 1973 by researchers at Otsuka Pharmaceutical Co., Ltd.[1] It was patented in 1974 and introduced for medical use in 1980.[2] The development of Procaterol was driven by the need for a bronchodilator with high selectivity for the β2-adrenergic receptors in the bronchial smooth muscle, aiming to minimize the cardiac side effects associated with less selective β-agonists.
Chemical Synthesis
The synthesis of procaterol hydrochloride involves a multi-step process. While various proprietary modifications exist, a common pathway is outlined below.
Experimental Protocol: Synthesis of Procaterol Hydrochloride
A detailed, multi-step synthesis process for procaterol hydrochloride has been described. The process begins with a Fries rearrangement of 8-butyryloxy quinolone with butyryl chloride. The resulting mixture is then reacted with a benzyl (B1604629) compound and an alkali. The subsequent product undergoes a reaction with pyridinium (B92312) tribromide in tetrahydrofuran (B95107) to yield 5-(2-bromobutyryl)-8-benzyloxy quinolone. This is followed by an ammonolysis reaction with isopropylamine (B41738) in tetrahydrofuran. The product of this step is then subjected to a reduction reaction in an alcohol solvent to produce 5-(2-isopropylamine-1-hydroxybutyl)-8-benzyloxy quinolone. The final steps involve a hydrogenation reduction reaction under a catalyst, followed by a salt formation reaction with hydrochloric acid to yield procaterol hydrochloride.
Preclinical Development: Elucidating the Pharmacological Profile
Procaterol's development was underpinned by a series of rigorous preclinical studies to characterize its selectivity, potency, and mechanism of action.
Receptor Binding and Selectivity
A key attribute of Procaterol is its high selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, which is predominantly found in the heart. This selectivity is crucial for minimizing cardiovascular side effects.
Experimental Protocol: Receptor Binding Assays
Receptor binding assays are performed using membranes prepared from cells expressing either human β1- or β2-adrenergic receptors. A radiolabeled antagonist, such as [³H]-CGP 12177, is used to label the receptors. The affinity of Procaterol is determined by its ability to displace the radioligand. The concentration of Procaterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
Quantitative Data: Receptor Selectivity
| Compound | β1-Adrenergic Receptor (Kₚ, μM) | β2-Adrenergic Receptor (Kₚ, μM) | Selectivity Ratio (β2:β1) |
| Procaterol | 4.9 | 0.008 | 612 |
Kₚ represents the dissociation constant.[3]
Functional Potency: cAMP Accumulation
As a β2-adrenergic receptor agonist, Procaterol exerts its effects by stimulating adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Protocol: cAMP Accumulation Assay
The functional potency of Procaterol is assessed by measuring its ability to stimulate cAMP production in cells expressing β2-adrenergic receptors. Cells are incubated with varying concentrations of Procaterol, and the intracellular cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF). The concentration of Procaterol that produces 50% of the maximal response (EC50) is a measure of its potency.
Preclinical Animal Models
The efficacy of Procaterol in alleviating bronchoconstriction was evaluated in various animal models of asthma. The ovalbumin-sensitized guinea pig and murine models are commonly used to mimic allergic asthma.
Experimental Protocol: Ovalbumin-Sensitized Murine Model of Asthma
Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) with an adjuvant like alum. Subsequently, the animals are challenged with aerosolized OVA to induce an asthmatic response, characterized by airway inflammation and hyperresponsiveness. Procaterol is administered (e.g., orally) prior to the challenge. Airway resistance is measured using techniques such as whole-body plethysmography before and after a bronchoconstrictor challenge (e.g., acetylcholine). Bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate, particularly eosinophils.[4][5]
Key Preclinical Findings:
-
Oral administration of procaterol at a clinical dose equivalent in an OVA-induced murine model of asthma did not augment airway hyperresponsiveness.[4][5]
-
Procaterol significantly reduced the number of eosinophils in the bronchoalveolar lavage fluid of these mice.[4][5]
-
In guinea pig tracheal preparations, procaterol demonstrated potent relaxing effects on smooth muscle.
Clinical Development: From Bench to Bedside
The clinical development of Procaterol involved a series of phased trials to establish its safety and efficacy in humans for the treatment of asthma and other obstructive airway diseases.
Phase I: Safety and Pharmacokinetics
Initial studies in healthy volunteers focused on the safety, tolerability, and pharmacokinetic profile of Procaterol.
Phase II and III: Efficacy and Dose-Ranging
Subsequent larger trials in patients with asthma were designed to evaluate the efficacy of Procaterol in improving lung function and to determine the optimal therapeutic dose. A key endpoint in these trials was the improvement in Forced Expiratory Volume in one second (FEV1).
A double-blind, placebo-controlled study in 45 patients with chronic reversible airway disease evaluated the efficacy and safety of oral procaterol at doses of 0.05 mg and 0.10 mg twice daily for two weeks.[6] Both doses of procaterol resulted in significant improvements in pulmonary function compared to placebo.[6] The bronchodilator effect was observed as early as 30 minutes after dosing, with a peak effect at 2 hours.[6] Even at 8 hours, FEV1 remained above pre-dose values with the 0.10 mg dose.[6]
A Phase 3, randomized, double-blind, crossover study was conducted to evaluate the bioequivalence of a new dry powder inhaler (DPI) formulation of procaterol compared to an approved DPI.[7] Patients received a 20 μg dose of procaterol from each device.[7] FEV1 was measured at multiple time points up to 480 minutes post-inhalation.[7]
Quantitative Data: Clinical Efficacy (FEV1 Improvement)
| Study | Dose | Route | Key FEV1 Finding |
| Placebo-controlled oral study[6] | 0.05 mg & 0.10 mg BID | Oral | Statistically significant improvement in FEV1 compared to placebo. The 0.10 mg dose was generally more effective. |
| Phase 3 DPI Bioequivalence Study[7] | 20 µg (single dose) | Inhalation | Mean peak FEV1 of 2.48 ± 0.73 L for the new DPI and 2.45 ± 0.76 L for the approved DPI. The difference in the area under the FEV1-time curve was 0.041 L, and the difference in maximum FEV1 was 0.033 L.[1][7] |
Phase IV: Post-Marketing Surveillance
Post-marketing studies have continued to monitor the long-term safety and effectiveness of Procaterol in real-world clinical practice. A Phase 4 clinical trial was designed to investigate the efficacy and safety of procaterol hydrochloride in combination with an inhaled glucocorticoid for the treatment of cough variant asthma.[8]
Mechanism of Action and Signaling Pathway
Procaterol's therapeutic effect is mediated through its agonistic activity at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
Signaling Pathway
Binding of Procaterol to the β2-adrenergic receptor on bronchial smooth muscle cells activates the receptor, leading to a conformational change. This, in turn, activates the stimulatory G-protein, Gs. The activated α-subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP has several downstream effects, including the activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.[9] Procaterol has also been shown to inhibit the release of inflammatory mediators from mast cells and basophils and to increase mucociliary clearance.
Conclusion
The discovery and development of Procaterol represent a significant advancement in the treatment of respiratory diseases. Its high selectivity for the β2-adrenergic receptor, established through meticulous preclinical evaluation, translated into a favorable efficacy and safety profile in clinical trials. This technical guide has provided a detailed overview of the key experimental protocols and quantitative data that formed the basis of its development, offering valuable insights for the ongoing research and development of novel respiratory therapeutics.
References
- 1. Evaluation of Bioequivalence Between the New Procaterol Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double‐Blind, Double‐Dummy, Crossover Comparison Study: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaterol - Wikipedia [en.wikipedia.org]
- 3. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A placebo-controlled trial of procaterol: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Bioequivalence Between the New Procaterol Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Procaterol HCl: A Technical Guide on its Inhibitory Effects on Eosinophil Chemotaxis and Adhesion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Procaterol hydrochloride (HCl), a potent β2-adrenergic receptor agonist, on the critical inflammatory processes of eosinophil chemotaxis and adhesion. Eosinophils are key effector cells in allergic inflammation and asthma pathogenesis. Their recruitment to inflammatory sites is a highly regulated process involving directed migration (chemotaxis) and firm attachment to endothelial and epithelial surfaces (adhesion). Understanding the modulatory effects of therapeutic agents like Procaterol HCl on these mechanisms is paramount for the development of novel anti-inflammatory strategies. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Introduction
Eosinophilic inflammation is a hallmark of a variety of allergic and inflammatory conditions, most notably asthma. The accumulation of eosinophils in tissues is a multi-step cascade initiated by the production of chemoattractants that establish a chemical gradient, guiding these leukocytes from the bloodstream to the site of inflammation. This process of directed cell migration is termed chemotaxis. Key eosinophil chemoattractants include eotaxins (e.g., CCL11), platelet-activating factor (PAF), and various interleukins. Upon arrival at the inflammatory locus, eosinophils must firmly adhere to the vascular endothelium and subsequently to other cell types, such as lung fibroblasts, to exert their effector functions. This adhesion is mediated by the interaction of adhesion molecules on the eosinophil surface (e.g., integrins like VLA-4 and Mac-1) with their corresponding ligands on other cells (e.g., VCAM-1 and ICAM-1).
This compound is a selective β2-adrenergic receptor agonist primarily known for its potent bronchodilatory effects. However, a growing body of evidence suggests that it also possesses significant anti-inflammatory properties. This guide focuses specifically on the inhibitory effects of this compound on eosinophil chemotaxis and adhesion, providing a comprehensive resource for researchers in the field.
Effects of this compound on Eosinophil Chemotaxis
This compound has been shown to directly inhibit the migration of eosinophils. This inhibitory effect is mediated through the activation of β2-adrenergic receptors on the eosinophil surface, leading to a cascade of intracellular signaling events.
Mechanism of Chemotaxis Inhibition
The primary mechanism by which this compound inhibits eosinophil chemotaxis is through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] Activation of the β2-adrenergic receptor by Procaterol stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA). PKA can phosphorylate various downstream targets that regulate the cellular machinery responsible for migration. This includes interference with the dynamic rearrangement of the actin cytoskeleton, a fundamental process for cell motility.[4] By disrupting the formation of lamellipodia and other protrusive structures necessary for directed movement, elevated cAMP levels effectively halt the chemotactic response.[4]
Quantitative Data on Chemotaxis Inhibition
While direct IC50 values for Procaterol's inhibition of eosinophil chemotaxis towards specific chemoattractants are not extensively reported in the available literature, studies on related granulocytes provide valuable insights. For instance, in a study on human basophils, another key cell in allergic inflammation, Procaterol at a concentration of 10⁻⁷ M was found to reduce migration induced by IL-8 and C5a by 30%.[5] This suggests a potent inhibitory effect on granulocyte migration. Further research is warranted to establish precise dose-response relationships for eosinophils in response to various chemoattractants.
| Cell Type | Chemoattractant | Procaterol Concentration | Inhibition of Migration (%) | Reference |
| Basophils | IL-8, C5a | 10⁻⁷ M | 30 | [5] |
Effects of this compound on Eosinophil Adhesion
This compound demonstrates a significant, concentration-dependent inhibition of eosinophil adhesion to various cell types, including lung fibroblasts and endothelial cells.[6] This effect is crucial in preventing the localization and activation of eosinophils at inflammatory sites.
Mechanism of Adhesion Inhibition
The inhibitory effect of this compound on eosinophil adhesion is multifactorial. A primary mechanism is the downregulation of adhesion molecule expression on cells that interact with eosinophils. Studies have shown that Procaterol can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on normal human lung fibroblasts.[6] These molecules are critical ligands for integrins expressed on the surface of eosinophils.
Furthermore, Procaterol has been observed to inhibit the expression of CD11b on eosinophils.[7] CD11b is a component of the Mac-1 integrin, which binds to ICAM-1. The inhibitory effects of Procaterol on adhesion molecule expression are also linked to the β2-adrenergic receptor-cAMP signaling pathway.
Quantitative Data on Adhesion Inhibition
Several studies have provided quantitative data on the inhibitory effects of Procaterol on eosinophil adhesion and the expression of related adhesion molecules.
| Cell Type (Adhesion Substrate) | Stimulus | Procaterol Concentration | Effect | Reference |
| Eosinophils adhering to Normal Human Lung Fibroblasts (NHLF) | Eotaxin | 10⁻⁹ to 10⁻⁷ M | Concentration-dependent inhibition of adhesion | [6] |
| Eosinophils | Platelet-Activating Factor (PAF) | 10⁻⁵ M | No significant inhibition of adhesion | [7] |
| Eosinophils | Platelet-Activating Factor (PAF) | 10⁻⁷ to 10⁻⁵ M | Inhibition of CD11b expression by ~25% at 10⁻⁵ M | [7] |
Signaling Pathways
The biological effects of this compound on eosinophils are initiated by its binding to the β2-adrenergic receptor, a G-protein coupled receptor. This interaction triggers a well-defined signaling cascade.
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method for quantifying the chemotactic response of eosinophils.
Materials:
-
Purified human eosinophils
-
Boyden chamber apparatus
-
Polycarbonate filters (e.g., 5 µm pore size)
-
Chemoattractant solution (e.g., eotaxin, PAF)
-
This compound solutions at various concentrations
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Staining reagents (e.g., Diff-Quik)
Procedure:
-
Prepare a suspension of purified eosinophils in a suitable buffer (e.g., HBSS).
-
Pre-incubate eosinophils with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Assemble the Boyden chamber. Place the chemoattractant solution in the lower wells and the eosinophil suspension in the upper wells, separated by the polycarbonate filter.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for a duration sufficient to allow migration (e.g., 1-3 hours).
-
After incubation, disassemble the chamber and remove the filter.
-
Fix and stain the filter to visualize the migrated cells.
-
Count the number of eosinophils that have migrated through the filter to the lower side using a microscope. Multiple fields should be counted for each condition.
-
Calculate the chemotactic index or the percentage of inhibition for each this compound concentration compared to the vehicle control.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cAMP Inhibits Cell Migration by Interfering with Rac-induced Lamellipodium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A beta 2-agonist, procaterol, inhibits basophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procaterol potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Pharmacology of Procaterol at the β2-Adrenoceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaterol (B1663013) is a potent and selective β2-adrenoceptor agonist utilized clinically for its effective bronchodilator properties in the management of asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the molecular pharmacology of procaterol, focusing on its interaction with the β2-adrenoceptor (β2AR). We delve into its binding affinity, functional efficacy, and the primary signaling pathways it modulates. Furthermore, this guide outlines detailed experimental protocols for the characterization of procaterol and similar β2-agonists, and presents key quantitative data in a structured format for comparative analysis. Visualizations of the core signaling pathway and a typical experimental workflow are provided to facilitate a deeper understanding of its mechanism of action and pharmacological assessment.
Introduction
The β2-adrenoceptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways, vasculature, and uterus.[1] Activation of the β2AR by agonists leads to smooth muscle relaxation, resulting in therapeutic effects such as bronchodilation.[1] Procaterol is a second-generation short-acting β2-agonist (SABA) characterized by its high potency and selectivity for the β2AR over the β1AR subtype, which is primarily found in the heart. This selectivity profile minimizes the cardiac side effects often associated with less selective β-agonists.[2] Understanding the molecular interactions and cellular consequences of procaterol's engagement with the β2AR is crucial for optimizing its therapeutic use and for the development of novel respiratory therapeutics.
Quantitative Pharmacological Parameters of Procaterol
The pharmacological activity of procaterol at the β2-adrenoceptor is defined by its binding affinity (Ki or Kp) and its functional potency (EC50) and efficacy (Emax). The following tables summarize key quantitative data for procaterol.
Table 1: Binding Affinity of Procaterol for β-Adrenoceptors
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Kp | β1-Adrenoceptor | Dog Coronary Artery | 4.9 µM | [3] |
| Kp | β2-Adrenoceptor | Rabbit Pulmonary Artery | 0.008 µM (8 nM) | [3] |
| Selectivity Ratio (β1/β2) | - | - | 612 | [3] |
Table 2: Functional Potency and Efficacy of Procaterol
| Parameter | Assay | Tissue/Cell Line | Value | Reference |
| ID50 (Inhibition of Contraction) | Acetylcholine-induced contraction | Dog Trachea | 0.3 nM | [4] |
| Dose-dependent reduction in contraction amplitude | Electrical field stimulation | Human Bronchus | 10⁻¹⁰ to 10⁻⁷ M | [5] |
Signaling Pathways
Upon binding to the β2-adrenoceptor, procaterol induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.[1]
β2-Adrenoceptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This assay determines the binding affinity (Ki) of an unlabeled ligand (procaterol) by measuring its ability to displace a radiolabeled ligand from the β2-adrenoceptor.
Materials:
-
Cell membranes expressing the human β2-adrenoceptor.
-
Radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).
-
Unlabeled procaterol.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled procaterol.
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of procaterol. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist like propranolol).
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the procaterol concentration. Determine the IC50 value (the concentration of procaterol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of procaterol to stimulate the production of intracellular cAMP.
Materials:
-
Whole cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Procaterol.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period.
-
Agonist Stimulation: Add serial dilutions of procaterol to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the procaterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of procaterol that produces 50% of the maximal response) and the Emax (the maximum response).
Receptor Internalization Assay
This assay assesses the ability of procaterol to induce the internalization of the β2-adrenoceptor from the cell surface, a key mechanism of desensitization. Long-term application of procaterol has been shown to cause desensitization of β2-adrenoceptor function in humans.[6]
Materials:
-
Cells expressing a tagged β2-adrenoceptor (e.g., with a fluorescent protein like GFP or an epitope tag like HA or FLAG).
-
Procaterol.
-
Fixative (e.g., paraformaldehyde).
-
Permeabilization buffer (if using intracellular antibody staining).
-
Fluorescently labeled antibody against the epitope tag (if applicable).
-
Confocal microscope or high-content imaging system.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips or in imaging-compatible plates.
-
Agonist Treatment: Treat the cells with procaterol at a saturating concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Fix the cells with paraformaldehyde.
-
Staining (for epitope-tagged receptors):
-
For surface receptors, stain with a primary antibody against the tag before permeabilization.
-
For total receptor population, permeabilize the cells and then stain with the primary antibody.
-
Add a fluorescently labeled secondary antibody.
-
-
Imaging: Acquire images using a confocal microscope or a high-content imaging system.
-
Quantification: Quantify the amount of receptor at the cell surface versus in intracellular vesicles. The decrease in surface receptor expression over time indicates the rate and extent of internalization.
Experimental Workflow
The pharmacological characterization of a β2-adrenoceptor agonist like procaterol typically follows a logical progression from binding studies to functional and cellular assays.
Pharmacological Characterization Workflow
Conclusion
Procaterol is a highly potent and selective β2-adrenoceptor agonist that exerts its therapeutic effects primarily through the Gs-adenylyl cyclase-cAMP signaling cascade. Its molecular pharmacology is well-characterized by its high binding affinity and functional potency at the β2AR. The experimental protocols detailed in this guide provide a robust framework for the preclinical assessment of procaterol and other novel β2-agonists. A thorough understanding of these pharmacological principles is essential for the continued development of safe and effective treatments for obstructive airway diseases.
References
- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 2. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of procaterol, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-induced desensitization of beta-adrenoceptor function in humans. Subtype-selective reduction in beta 1- or beta 2-adrenoceptor-mediated physiological effects by xamoterol or procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Procaterol hydrochloride's physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Procaterol (B1663013) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol hydrochloride is a potent and highly selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory conditions such as bronchial asthma, chronic bronchitis, and pulmonary emphysema.[1][2] Its therapeutic efficacy is derived from its ability to relax bronchial smooth muscle, leading to improved airflow.[3][] This technical guide provides a comprehensive overview of the core physical and chemical properties of procaterol hydrochloride, detailed experimental protocols for its analysis, and visualizations of its signaling pathway and synthesis.
Core Physical and Chemical Properties
Procaterol hydrochloride is a white to pale yellowish-white crystalline powder.[5] It is known to gradually change color when exposed to light, necessitating storage in light-resistant, tight containers.[5][6]
General Properties
A summary of the fundamental properties of procaterol hydrochloride is presented below.
| Property | Value | Source(s) |
| Chemical Name | 8-hydroxy-5-[(1R, 2S)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | [7] |
| Molecular Formula | C₁₆H₂₂N₂O₃ · HCl | [7] |
| Molecular Weight | 326.82 g/mol (anhydrous basis) | [5][8] |
| CAS Number | 62929-91-3 | [7][8] |
| Appearance | White to pale yellowish-white crystals or crystalline powder | [5] |
| Melting Point | Approximately 195°C (with decomposition)[5] or 213-215°C[7] | [5][7] |
| pH (1 in 100 solution) | 4.0 - 5.0 | [5][9] |
| Optical Rotation (1 in 20 solution) | No optical rotation | [5] |
Solubility Profile
The solubility of procaterol hydrochloride in various solvents is a critical parameter for formulation development.
| Solvent | Solubility | Source(s) |
| Water | Soluble[5], <32.68 mg/mL[10] | [5][10] |
| Formic Acid | Soluble | [5] |
| Methanol (B129727) | Soluble | [5] |
| Ethanol (95%) | Slightly soluble | [5] |
| Diethyl Ether | Practically insoluble | [5] |
| DMSO | <32.68 mg/mL | [10] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic methods are essential for the identification and quantification of procaterol hydrochloride.
| Technique | Key Data Points | Source(s) |
| UV-Visible Spectrophotometry | Maximum absorption at 234 nm, 259 nm, and 295 nm in an aqueous solution. | [9] |
| Infrared Spectrophotometry | The spectrum obtained using the potassium bromide disk method should be consistent with a reference spectrum. | [5] |
| Mass Spectrometry (LC/MS/MS) | Detection Mass: 290.99 > 273.64 | [11] |
| Mass Spectrometry (GC/MS) | Base peak at m/z 407 for the TMS derivative. | [12] |
| High-Performance Liquid Chromatography (HPLC) | Mobile Phase: Phosphate buffer (pH 3.1±0.05)-Methanol (83:17); Detection Wavelength: 259 nm. | [9] |
Signaling Pathway
As a β2-adrenergic receptor agonist, procaterol hydrochloride exerts its therapeutic effects by activating a specific signaling cascade within bronchial smooth muscle cells. This leads to muscle relaxation and bronchodilation.[13][14]
Caption: Signaling cascade of Procaterol Hydrochloride.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of procaterol hydrochloride in research and quality control settings.
Identification
-
Ultraviolet-visible (UV-Vis) Spectrophotometry : A solution of procaterol hydrochloride (7 in 1,000,000) is prepared. The absorption spectrum is determined and compared with a reference spectrum; both should exhibit similar intensities of absorption at the same wavelengths.[5]
-
Infrared (IR) Spectrophotometry : The infrared absorption spectrum of procaterol hydrochloride is determined using the potassium bromide disk method. The resulting spectrum is then compared with a reference spectrum, and both should show similar intensities of absorption at the same wave numbers.[5]
-
Qualitative Test for Chloride : A solution of procaterol hydrochloride (1 in 50) is prepared and should yield a positive result in standard qualitative tests for chloride.[5]
Purity Determination
-
Clarity and Color of Solution : 1.0 g of procaterol hydrochloride is dissolved in 30 mL of water. The resulting solution must be clear and have no more color than a specified control solution.[5]
-
Heavy Metals : The test is performed on 2.0 g of procaterol hydrochloride according to Method 2 of the pharmacopeia. The heavy metal content should not exceed 10 ppm.[5]
-
Related Substances (via HPLC) :
-
Sample Solution : 0.10 g of procaterol hydrochloride is dissolved in 100 mL of diluted methanol (1 in 2).[5]
-
Standard Solution : 1 mL of the sample solution is diluted to exactly 100 mL with diluted methanol (1 in 2).[5]
-
Chromatographic System :
-
Column : Octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm particle diameter), approximately 4 mm in inside diameter and 25 cm in length.[5]
-
Column Temperature : Constant at about 40°C.[5]
-
Mobile Phase : A solution prepared by dissolving 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water, then mixing 760 mL of this solution with 230 mL of methanol and 10 mL of glacial acetic acid.[5]
-
Flow Rate : Adjusted so that the retention time of procaterol is about 15 minutes.[5]
-
-
Procedure : 2 µL each of the sample and standard solutions are injected into the chromatograph to perform the test.[5]
-
Assay (Potentiometric Titration)
-
Accurately weigh about 0.25 g of procaterol hydrochloride.[5]
-
Add 2 mL of formic acid and dissolve by warming.[5]
-
Add exactly 15 mL of 0.1 mol/L perchloric acid VS.[5]
-
Add 1 mL of acetic anhydride, and heat on a water bath for 30 minutes.[5]
-
After cooling, add 60 mL of acetic anhydride.[5]
-
Titrate the excess perchloric acid with 0.1 mol/L sodium acetate (B1210297) VS using potentiometric titration.[5]
-
A blank determination should be performed.[5]
Synthesis and Analysis Workflows
The synthesis of procaterol hydrochloride involves a multi-step chemical process.[2][15] Its analysis in biological matrices like plasma requires careful sample preparation and sensitive analytical techniques.[11][12]
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Novel synthesis process of procaterol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. mims.com [mims.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Procaterol [drugfuture.com]
- 7. Procaterol Hydrochloride - LKT Labs [lktlabs.com]
- 8. Procaterol Hydrochloride | C16H23ClN2O3 | CID 16219912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. apexbt.com [apexbt.com]
- 11. jfda-online.com [jfda-online.com]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Procaterol - Wikipedia [en.wikipedia.org]
In Vivo Anti-Anaphylactic Action of Procaterol in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo anti-anaphylactic properties of Procaterol (B1663013), a potent β2-adrenergic receptor agonist, as demonstrated in various animal models. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Procaterol has been shown to effectively counteract anaphylactic reactions in vivo through its action on β2-adrenergic receptors. Its primary mechanism involves the relaxation of airway smooth muscle and the inhibition of inflammatory mediator release from mast cells and other immune cells.
Summary of Anti-Anaphylactic Effects
Procaterol demonstrates significant efficacy in mitigating the physiological effects of anaphylaxis in animal models. Key findings from in vivo studies include:
-
Inhibition of Anaphylactic Bronchoconstriction: In passively sensitized guinea pigs, pretreatment with inhaled procaterol markedly inhibits antigen-induced bronchoconstriction. This effect is dose-dependent and is also observed against histamine-induced bronchoconstriction[1].
-
Reduction of Mediator Release: Procaterol significantly reduces the in vivo release of key anaphylactic mediators. In guinea pigs, it dose-dependently inhibits the increase of thromboxane (B8750289) A2 (TXA2) in bronchoalveolar lavage fluid following an antigenic challenge[1].
-
Attenuation of Airway Inflammation: In a murine model of asthma, oral administration of procaterol at a clinical dose equivalent was found to significantly reduce the number of eosinophils in bronchoalveolar lavage fluid[2].
-
Inhibition of Microvascular Leakage: Inhaled procaterol has been shown to inhibit histamine-induced microvascular leakage in the airways of guinea pigs, a key feature of the anaphylactic response[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pre-clinical research. The following sections describe the core protocols used to evaluate the anti-anaphylactic effects of Procaterol in vivo.
Passive Cutaneous Anaphylaxis (PCA) in Rats
Passive cutaneous anaphylaxis is a widely used model to study localized allergic reactions and the effects of anti-allergic drugs.
Protocol:
-
Sensitization: Male Wistar rats are passively sensitized by intradermal injections of anti-DNP (dinitrophenyl) IgE antibodies into the dorsal skin.
-
Drug Administration: After a sensitization period of 24 to 48 hours, Procaterol is administered, typically via oral or intravenous routes, at varying doses.
-
Challenge: A solution of DNP-human serum albumin (HSA) antigen mixed with Evans blue dye is injected intravenously to induce the anaphylactic reaction.
-
Evaluation: The intensity of the PCA reaction is quantified by measuring the diameter and color intensity of the blue spot at the site of injection, which indicates plasma extravasation. The amount of dye can be extracted from the skin tissue and measured spectrophotometrically.
Systemic Anaphylaxis in Guinea Pigs
This model is used to study the systemic and often life-threatening effects of anaphylaxis, particularly bronchoconstriction.
Protocol:
-
Sensitization: Hartley guinea pigs are actively sensitized by intraperitoneal injections of an antigen, such as ovalbumin, often with an adjuvant like aluminum hydroxide (B78521) gel. A sensitization period of several weeks is typically required. Alternatively, passive sensitization can be achieved by intravenous injection of anti-ovalbumin antiserum.
-
Drug Administration: Procaterol is administered prior to the antigen challenge. Inhalation is a common route of administration for studying effects on bronchoconstriction.
-
Challenge: The sensitized guinea pigs are challenged with an intravenous injection or aerosol inhalation of the antigen (e.g., ovalbumin).
-
Evaluation: The primary endpoint is typically the onset and severity of anaphylactic shock, including respiratory distress (bronchoconstriction), which can be measured using a whole-body plethysmograph. The time to collapse or death is also recorded.
Signaling Pathways and Experimental Workflows
Procaterol's Mechanism of Action: β2-Adrenergic Signaling in Mast Cells
Procaterol exerts its anti-anaphylactic effects by activating the β2-adrenergic receptor on mast cells, which initiates a signaling cascade that ultimately inhibits degranulation and the release of inflammatory mediators.
Caption: Procaterol's signaling pathway in mast cells.
Experimental Workflow for Evaluating Anti-Anaphylactic Action
The following diagram illustrates a typical workflow for an in vivo study on the anti-anaphylactic effects of Procaterol.
Caption: In vivo experimental workflow for Procaterol.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo anti-anaphylactic action of Procaterol from the cited studies.
Table 1: Effect of Inhaled Procaterol on Anaphylactic Bronchoconstriction and Mediator Release in Guinea Pigs
| Parameter | Procaterol Dose | Percentage Inhibition / Reduction | Reference |
| Antigen-induced Bronchoconstriction | Not specified | Marked inhibition | [1] |
| Increase in TXB2 in BAL fluid | Dose-dependent | Significant reduction | [1] |
| Histamine-induced Bronchoconstriction | Not specified | Significant inhibition | [1] |
Table 2: Effect of Oral Procaterol on Airway Inflammation in Mice
| Parameter | Procaterol Treatment | Effect | Reference |
| Eosinophil Count in BALF | Clinical dose equivalent | Significant reduction | [2] |
Table 3: Effect of Inhaled Procaterol on Histamine-Induced Microvascular Leakage in Guinea Pigs
| Parameter | Procaterol Concentration | Percentage Inhibition | Reference |
| EB dye extravasation | 10 µg/mL | 28.7% to 69.8% | [3] |
| Lung Resistance | 10 µg/mL | > 90% | [3] |
Note: Direct quantitative comparisons of the anti-anaphylactic efficacy of Procaterol with other β2-agonists like salbutamol (B1663637) and isoprenaline in the same in vivo anaphylaxis models are limited in the currently available literature. Most comparative studies focus on bronchodilator effects in asthmatic patients rather than anti-anaphylactic actions in animal models.
This technical guide provides a comprehensive summary of the existing research on the in vivo anti-anaphylactic effects of Procaterol. The presented data and protocols can serve as a valuable resource for researchers and professionals in the field of allergy, immunology, and drug development. Further studies are warranted to provide direct quantitative comparisons with other β2-agonists in standardized anaphylaxis models.
References
- 1. Inhibitory effect of inhaled procaterol on anaphylactic bronchoconstriction and thromboxane A2 production in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of guinea-pig anaphylaxis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Procaterol HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Procaterol (B1663013) hydrochloride (HCl) dosage and administration for in vivo rodent studies. The information is compiled from various scientific studies to guide researchers in designing their experimental protocols.
Procaterol HCl is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects and is commonly used in preclinical models of respiratory diseases such as asthma.[1][2] It has also been investigated for its potential anti-inflammatory and anabolic properties.[1][2][3]
Data Presentation: this compound Dosage in Rodent Studies
The following tables summarize the reported dosages and administration routes of this compound in in vivo studies involving mice and rats.
Table 1: this compound Administration in Mice
| Route of Administration | Dosage | Frequency | Study Focus | Reference |
| Oral | "Clinical dose equivalent" | During challenge | Airway inflammation | [1] |
| Oral | 0.1, 1, 10 mg/kg | Before ovalbumin inhalation | Airway hyperresponsiveness | [2] |
Table 2: this compound Administration in Rats
| Route of Administration | Dosage | Frequency | Study Focus | Reference |
| Inhalation | 0.001, 0.01, 0.1, 1 mg/mL | Single dose | Bronchodilation | [3] |
| Inhalation | 0.03, 0.1, 0.3, 1 mg/mL | 3 times a day for 14 days | Anabolic effects | [2][3] |
| Oral | 30 mg/kg | Single dose | Metabolism | [4] |
| Intravenous | 30 mg/kg | Single dose | Metabolism | [4] |
Experimental Protocols
Below are detailed methodologies for the administration of this compound in rodents, based on established practices and findings from the cited literature.
Protocol 1: Oral Administration in Mice for Airway Inflammation Studies
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound in a murine model of asthma.[1]
1. Materials:
- This compound powder
- Sterile, pyrogen-free vehicle (e.g., saline, distilled water)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Animal balance
2. Drug Preparation:
- Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice.
- Dissolve the this compound powder in the chosen vehicle to achieve the final desired concentration. Ensure complete dissolution. The volume for oral gavage should typically not exceed 10 mL/kg.[5][6]
3. Animal Handling and Administration:
- Weigh each mouse accurately before administration.
- Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.[7][8]
- Measure the appropriate volume of the drug solution into the syringe fitted with the gavage needle.
- Carefully insert the gavage needle into the esophagus via the mouth and gently deliver the solution into the stomach.[7]
- Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Inhalation Administration in Rats for Bronchodilation and Anabolic Effect Studies
This protocol is based on studies evaluating the bronchodilatory and anabolic effects of inhaled this compound in rats.[2][3]
1. Materials:
- This compound solution for nebulization
- Nebulizer
- Inhalation chamber or nose-only exposure system
- Restrainers for nose-only exposure (if applicable)
- Airflow control system
2. Drug Preparation:
- Prepare different concentrations of this compound solution (e.g., 0.03, 0.1, 0.3, 1 mg/mL) in a suitable vehicle as specified in the study.[2]
3. Animal Handling and Administration:
- Acclimatize the rats to the inhalation chamber or restraint system before the experiment to minimize stress.
- Place the rats in the chamber or restrainers.
- Connect the nebulizer to the chamber/system and administer the aerosolized this compound for the specified duration and frequency (e.g., 3 times a day for 14 days for anabolic studies).[2]
- Monitor the animals throughout the exposure period.
- After exposure, return the animals to their home cages and monitor for any adverse effects.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, primarily exerts its effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates various downstream effects, including smooth muscle relaxation (bronchodilation) and inhibition of inflammatory mediator release.[2][9][10]
Caption: Signaling pathway of this compound.
General Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound in rodent models.
Caption: General experimental workflow.
References
- 1. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of a bronchodilator this compound in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. ntnu.edu [ntnu.edu]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 9. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Use of Procaterol HCl in Cell Culture Experiments
Introduction
Procaterol (B1663013) hydrochloride (HCl) is a potent and selective β2-adrenergic receptor agonist widely used in respiratory research and drug development.[1][2] It is a valuable tool for studying the β2-adrenergic signaling pathway and its role in cellular responses, such as smooth muscle relaxation and anti-inflammatory effects.[3][4] Proper dissolution and handling of Procaterol HCl are critical for obtaining accurate and reproducible results in in vitro cell culture experiments.
This application note provides a detailed protocol for the dissolution of this compound, preparation of stock solutions, and guidelines for its use in cell culture applications. The provided methodologies and data are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in cell culture experiments.
| Parameter | Value | Reference |
| Molecular Weight | 326.82 g/mol | [5] |
| Solubility | ||
| in Water | 32.68 mg/mL (100 mM) | [5] |
| in DMSO | 65 mg/mL (~199 mM) | [6] |
| Recommended Stock Solution | 10 mM in anhydrous DMSO | [5][6] |
| Storage Conditions | ||
| Solid Powder | -20°C, protected from light | [3] |
| DMSO Stock Solution | -20°C for up to 3 months, -80°C for long-term storage | |
| Aqueous Solutions | Prepare fresh; do not store for more than 24 hours | |
| Typical Working Concentrations | 10⁻¹⁰ M to 10⁻⁷ M (0.1 nM to 100 nM) | [3] |
| BEAS-2B cells | 10-1000 ng/mL | [1][2] |
| Human Tracheal Epithelial Cells | 0.1 µM | [1][2] |
| Lung Epithelial Cells | 10 nM | [1][2] |
| THP-1 and primary human monocytes | 10⁻¹⁰ M to 10⁻⁷ M | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.268 mg of this compound powder.
-
Aliquot the powder: Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound does not fully dissolve, brief sonication or warming the solution to 37°C for 5-10 minutes may be necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
Preparation of Working Solutions for Cell Treatment
This protocol describes the serial dilution of the DMSO stock solution to prepare working concentrations for cell culture experiments. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a 100 µM working solution, dilute the 10 mM stock 1:100 in sterile cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Procaterol hydrochloride | Adrenergic β2 Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Utilizing Procaterol HCl in a Cough-Variant Asthma Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough-variant asthma (CVA) is a distinct phenotype of asthma characterized by a chronic, non-productive cough as the sole or predominant symptom. The absence of wheezing and dyspnea, typical of classic asthma, often leads to diagnostic challenges. Animal models are crucial for elucidating the underlying pathophysiology of CVA and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of Procaterol (B1663013) hydrochloride (HCl), a selective β2-adrenergic receptor agonist, in a well-established guinea pig model of cough-variant asthma induced by ovalbumin (OVA).
Procaterol HCl is a potent bronchodilator that exerts its therapeutic effects through the relaxation of airway smooth muscle.[1][2] Beyond its bronchodilatory properties, Procaterol has demonstrated anti-inflammatory effects, including the inhibition of inflammatory mediator release and the reduction of eosinophil accumulation in the airways.[3][4] These characteristics make it a valuable tool for investigating the mechanisms of CVA and for assessing potential therapeutic interventions.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a guinea pig model of cough-variant asthma.
| Treatment Group | Number of Coughs (mean ± SEM) | Specific Airway Resistance (sRaw) (cmH₂O·s) (mean ± SEM) |
| Control (Saline) | 2.5 ± 0.6 | 1.5 ± 0.2 |
| OVA-Challenged (Vehicle) | 15.8 ± 2.1 | 4.8 ± 0.5 |
| OVA-Challenged + this compound (10 µg/kg, i.v.) | 6.2 ± 1.3 | 2.1 ± 0.3 |
*p < 0.01 compared to Control group. **p < 0.01 compared to OVA-Challenged (Vehicle) group. Data is representative of expected outcomes based on published studies.[5]
| Treatment Group | Total Cells (x10⁵/mL) in BALF (mean ± SEM) | Eosinophils (%) in BALF (mean ± SEM) |
| Control (Saline) | 1.8 ± 0.3 | 2.1 ± 0.5 |
| OVA-Challenged (Vehicle) | 5.6 ± 0.8 | 15.4 ± 2.2 |
| OVA-Challenged + this compound (10 µg/kg, i.v.) | 3.2 ± 0.5 | 7.8 ± 1.5 |
*p < 0.01 compared to Control group. **p < 0.01 compared to OVA-Challenged (Vehicle) group. Data is representative of expected outcomes based on published studies.[5][6]
Experimental Protocols
Protocol 1: Induction of Cough-Variant Asthma in Guinea Pigs using Ovalbumin (OVA)
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to establish a model of cough-variant asthma.[6][7]
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg of OVA and 100 mg of Al(OH)₃ dissolved in sterile saline.
-
On day 7, administer a booster sensitization with an i.p. injection of 1 mL of a solution containing 50 µg of OVA and 50 mg of Al(OH)₃ in sterile saline.
-
-
Antigen Challenge:
-
From day 14, place the sensitized guinea pigs in a sealed exposure chamber (e.g., 4 L volume).
-
Expose the animals to an aerosol of 1% OVA solution in saline generated by a nebulizer at a maximum spray rate (e.g., 3 mL/min) for 60 seconds.[7]
-
Perform the OVA challenge once every other day for a total of 13 exposures to establish the cough-variant asthma phenotype.[7]
-
Protocol 2: Administration of this compound
This protocol details the administration of this compound to the OVA-sensitized and challenged guinea pigs.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl) for injection
-
Appropriate syringes and needles for intravenous administration
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for the administration of the desired dose in a small volume (e.g., 0.1-0.5 mL).
-
-
Administration:
-
Administer this compound at a dose of 10 µg/kg via intravenous (i.v.) injection.[8][9]
-
The administration should occur 5 minutes before the final OVA challenge and subsequent measurement of cough and airway resistance.[8]
-
A vehicle control group should receive an equivalent volume of sterile saline.
-
Protocol 3: Measurement of Cough and Airway Hyperresponsiveness
This protocol describes the methodology for quantifying the cough response and measuring specific airway resistance (sRaw).
Materials:
-
Whole-body plethysmograph
-
Pneumotachograph
-
Data acquisition and analysis software
Procedure:
-
Cough Recording:
-
Place the conscious and unrestrained guinea pig in the whole-body plethysmograph.
-
Record the characteristic explosive expiratory efforts (coughs) for a defined period (e.g., 20 minutes) following the final OVA challenge.
-
The number of coughs for each animal should be counted by a trained observer blinded to the treatment groups.
-
-
Measurement of Specific Airway Resistance (sRaw):
-
Measure sRaw using the whole-body plethysmograph.
-
Record baseline sRaw before the final OVA challenge.
-
Measure sRaw at specific time points following the OVA challenge to assess the degree of bronchoconstriction.
-
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol outlines the procedure for collecting bronchoalveolar lavage fluid and performing differential cell counts.
Materials:
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
Procedure:
-
BAL Fluid Collection:
-
At the end of the experiment (e.g., 24 hours after the final challenge), anesthetize the guinea pig.
-
Expose the trachea and insert a cannula.
-
Instill a total of 5 mL of ice-cold PBS in two separate aliquots.
-
Gently aspirate the fluid after each instillation and pool the recovered BAL fluid.
-
-
Cell Counting and Differentiation:
-
Centrifuge the BAL fluid at a low speed (e.g., 300 x g) for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa stain.
-
Perform a differential cell count of at least 400 cells to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Mandatory Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. mims.com [mims.com]
- 3. mims.com [mims.com]
- 4. Synergistic effect of theophylline and procaterol on interleukin-5-induced degranulation from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guinea pig model for cough variant asthma and role of tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of naringin in a guinea pig model of ovalbumin-induced cough-variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Participation of thromboxane A2 in the cough response in guinea-pigs: antitussive effect of ozagrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenal influences on the inhibitory effects of procaterol, a selective Beta-two-adrenoceptor agonist, on antigen-induced airway microvascular leakage and bronchoconstriction in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Procaterol HCl in Airway Hyperresponsiveness Research
Introduction
Procaterol (B1663013) hydrochloride is a potent, selective, and long-acting beta-2 adrenergic receptor agonist.[1][2] Its primary pharmacological action is the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][3] This makes it a valuable tool for researchers studying asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions characterized by airway obstruction.[4] Beyond its well-established bronchodilatory effects, procaterol also exhibits significant anti-inflammatory properties, which are crucial for investigating the underlying mechanisms of airway hyperresponsiveness (AHR).[5][6] These dual actions allow for the study of both the immediate symptomatic relief and the potential modification of the inflammatory cascades that drive AHR.
Mechanism of Action
Procaterol selectively binds to and stimulates β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This activation triggers a signaling cascade involving the Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle and bronchodilation.[5]
Furthermore, procaterol's anti-inflammatory effects are mediated through this pathway. It can suppress the release of pro-inflammatory mediators from various cells. For instance, procaterol has been shown to inhibit the production of Th2-related chemokines like TARC and MDC in bronchial epithelial cells and monocytes.[5] It also suppresses other inflammatory molecules such as RANTES and IP-10.[5][7] This suppression is linked to the inhibition of key signaling pathways like NF-κB and MAPKs (p38, JNK, ERK).[5][7] Additionally, procaterol can reduce eosinophil inflammation and inhibit the expression of adhesion molecules (ICAM-1, VCAM-1) on lung fibroblasts, thereby limiting the recruitment of inflammatory cells to the airways.[8][9][10]
Quantitative Data Summary
The effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effects of this compound in Preclinical Models of Airway Hyperresponsiveness
| Model | Treatment | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| OVA-sensitized mice | Oral Procaterol (clinical dose equivalent) | Airway Resistance (AHR) | Did not augment acetylcholine-induced AHR. | [8][9] |
| OVA-sensitized mice | Oral Procaterol (clinical dose equivalent) | Eosinophil count in BALF | Significantly reduced compared to untreated mice. | [8][9] |
| Guinea pigs | Inhaled Procaterol (10 µg/ml) | LTD4-induced lung resistance | ~90% inhibition. | [11] |
| Guinea pigs | Inhaled Procaterol (10 µg/ml) | LTD4-induced microvascular leakage | Partial inhibition (18.5-61.2%). | [11] |
| Human Monocytes | Procaterol (in vitro) | LPS-induced TNF-α release | Concentration-dependent inhibition (IC50: 57.8 nM). | [12] |
| Human Bronchial Epithelial Cells | Procaterol (10⁻¹⁰-10⁻⁷ M) | Poly I:C-induced TARC, RANTES, IP-10 | Significant, dose-dependent suppression. |[5][7] |
Table 2: Effects of this compound on Pulmonary Function in Human Asthmatic Patients
| Study Population | Treatment | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Asthmatic Children (n=13) | Inhaled Procaterol (10 µg, 4x/day for 5 months) | PC20 (Histamine) | Significantly increased from 132.9 to 762.4 µg/ml. | [13] |
| Asthmatic Patients (n=45) | Oral Procaterol (0.10 mg, 2x/day for 2 weeks) | FEV1 | Significant improvement, still above baseline at 8 hours. | [14] |
| Asthmatic Patients (n=14) | Inhaled Procaterol (20 µg via spacer) | FEV1 Increase | Larger and faster increase compared to MDI alone. | [15] |
| Asthmatic Patients (n=8) | Inhaled Procaterol | FEV1, V50, V25 | Significant improvement 30 mins post-inhalation. |[16] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in an Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This protocol details a method to evaluate the effect of procaterol on airway hyperresponsiveness and inflammation in a widely used mouse model of asthma.[8][9]
A. Materials and Reagents
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., xylazine (B1663881), pentobarbital)[17]
-
Acetylcholine (B1216132) (ACh) or Methacholine (B1211447) (MCh)[8][18]
-
Phosphate-buffered saline (PBS)
B. Equipment
-
Aerosol generator/nebulizer
-
Tracheostomy cannula (18-gauge)[17]
-
Surgical tools for tracheotomy
-
Centrifuge for cell pelleting
-
Hemocytometer or automated cell counter
-
Microscope
C. Procedure
Part 1: Sensitization and Challenge [8][9]
-
Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 10 µg OVA emulsified in 2 mg of alum in a total volume of 0.2 mL saline to each mouse.
-
Challenge: From day 21 to 23 (or as per study design), expose mice to an aerosol of 1% OVA in saline for 30 minutes daily. Control groups are challenged with saline only.
Part 2: this compound Administration [8]
-
During the challenge period (days 21-23), administer this compound orally at a clinically equivalent dose. The vehicle (e.g., distilled water) is administered to the control and OVA-only groups.
-
The timing of administration should be consistent, for example, 1 hour prior to each OVA challenge.
Part 3: Measurement of Airway Hyperresponsiveness (AHR) [8][9][17][18] This procedure is typically performed 24-48 hours after the final OVA challenge.
-
Anesthetize the mouse with an i.p. injection of xylazine and pentobarbital.[17]
-
Perform a tracheotomy by dissecting and exposing the trachea.[17]
-
Insert an 18-gauge metal cannula into the trachea and secure it.[17]
-
Connect the cannula to a computer-controlled small animal ventilator (e.g., FlexiVent®).[18]
-
Ventilate the mouse at a set rate and tidal volume.
-
After establishing a stable baseline measurement of airway resistance (Rrs) and elastance (Ers), expose the mouse to increasing concentrations of aerosolized methacholine or acetylcholine (e.g., 0, 1.25, 2.5, 5, 10 mg/mL) in saline.[8]
-
Record the changes in Rrs and Ers for a few minutes after each dose to determine the peak response.
-
Plot the dose-response curve to assess the level of AHR.
Part 4: Bronchoalveolar Lavage (BAL) and Cell Analysis [8][9]
-
Immediately after the AHR measurement, euthanize the mouse.
-
Expose the trachea and lungs.
-
Insert a cannula into the trachea and instill a known volume of cold PBS (e.g., 0.5 mL) into the lungs, then gently aspirate.
-
Repeat the lavage process 2-3 times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF at a low speed (e.g., 500 x g for 10 minutes) to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
The supernatant can be stored at -80°C for subsequent analysis of cytokines and chemokines.
References
- 1. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Procaterol - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Suppressive effects of procaterol on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procaterol potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ability of inhaled procaterol, a beta 2 adrenoceptor agonist, to attenuate eicosanoid-induced airflow obstruction and airway microvascular leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bronchial hyperresponsiveness changes after 5 months of regular procaterol inhalation therapy in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A placebo-controlled trial of procaterol: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Large and small airway responses to procaterol hydrochloride administered through different extension devices in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Possible site of bronchodilation due to inhaled procaterol aerosol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 18. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
Application Notes and Protocols for Procaterol Hydrochloride Nebulization in Preclinical Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol (B1663013) hydrochloride is a potent, selective, and long-acting beta-2 adrenergic receptor agonist that induces bronchodilation by relaxing the smooth muscle of the airways.[1][2][3][4] It is a valuable tool in preclinical research for studying respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Nebulization offers a direct route of administration to the lungs, maximizing local efficacy while minimizing systemic side effects.[2] These application notes provide an overview of the use of nebulized procaterol hydrochloride in relevant preclinical models, including its mechanism of action, and detailed protocols for its application and the evaluation of its effects.
Mechanism of Action
Procaterol selectively stimulates β2-adrenergic receptors on bronchial smooth muscle cells.[3][4] This activation initiates a signaling cascade that leads to the relaxation of the airway smooth muscle, resulting in bronchodilation and increased airflow.[2][4] Beyond its bronchodilatory effects, procaterol has also been shown to exhibit anti-inflammatory properties, such as reducing eosinophil numbers in bronchoalveolar lavage fluid (BALF).[5][6]
Signaling Pathway of Procaterol
Caption: Signaling pathway of Procaterol Hydrochloride in airway smooth muscle cells.
Data Presentation: Efficacy of Procaterol in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on the effects of nebulized procaterol hydrochloride.
Table 1: Bronchodilatory Effects of Nebulized Procaterol in a Rat Model of Bronchoconstriction
| Procaterol Concentration (nebulized) | Animal Model | Bronchoconstrictor | Outcome Measure | Result | Reference |
| 0.01 mg/mL | Intact Rats | Carbachol | Inhibition of bronchoconstriction | Significant dose-dependent inhibition | [7] |
| 0.1 mg/mL | Intact Rats | Carbachol | Inhibition of bronchoconstriction | Significant dose-dependent inhibition | [7] |
| 1 mg/mL | Intact Rats | Carbachol | Inhibition of bronchoconstriction | Significant dose-dependent inhibition | [7] |
Table 2: Anti-inflammatory Effects of Procaterol in a Murine Model of Asthma
| Procaterol Administration | Animal Model | Outcome Measure | Result | Reference |
| Oral administration | OVA-sensitized and challenged mice | Eosinophil count in BALF | Significantly reduced compared to untreated mice | [5][6] |
| Oral administration | OVA-sensitized and challenged mice | Airway hyperresponsiveness | Did not augment airway hyperresponsiveness | [5][6] |
| Oral administration | OVA-sensitized and challenged mice | Airway wall inflammation and thickening | Did not augment inflammation or thickening | [5][6] |
Experimental Protocols
Experimental Workflow for Evaluating Procaterol in a Murine Asthma Model
Caption: Experimental workflow for preclinical evaluation of procaterol.
Protocol 1: Induction of an Ovalbumin (OVA)-Sensitized Murine Model of Allergic Asthma
Objective: To induce an allergic airway inflammation model in mice, characterized by eosinophilia and airway hyperresponsiveness.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.
-
Protocol 2: Nebulization of Procaterol Hydrochloride
Objective: To deliver a consistent and respirable dose of procaterol hydrochloride to the lungs of preclinical models.
Materials:
-
Procaterol hydrochloride solution (prepare fresh)
-
Sterile saline
-
Nebulizer (e.g., jet or vibrating mesh) connected to a nose-only exposure chamber or whole-body plethysmography box.
-
Animal restrainers (for nose-only exposure)
Procedure:
-
Preparation:
-
Dissolve procaterol hydrochloride in sterile saline to the desired concentration (e.g., 0.01 mg/mL to 1 mg/mL).[7]
-
Calibrate the nebulizer to ensure a consistent output rate and particle size (ideally 1-5 µm for deep lung deposition).
-
-
Administration:
-
Place the animals in the exposure chamber.
-
Administer the nebulized procaterol hydrochloride for a predetermined duration prior to the allergen challenge or assessment of airway function. The timing will depend on the study design.
-
Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)
Objective: To measure the degree of airway narrowing in response to a bronchoconstrictor, as an indicator of asthma severity.
Materials:
-
Whole-body plethysmograph or a system for measuring invasive airway mechanics
-
Nebulizer
-
Increasing concentrations of a bronchoconstrictor (e.g., methacholine (B1211447) or acetylcholine) in saline.
Procedure:
-
Place the animal in the plethysmography chamber and allow it to acclimatize.
-
Record baseline respiratory parameters.
-
Expose the animal to nebulized saline (vehicle control) and record respiratory parameters.
-
Sequentially expose the animal to increasing concentrations of the nebulized bronchoconstrictor.
-
Record the changes in airway resistance and compliance after each concentration.
-
AHR is determined by the concentration of the bronchoconstrictor that causes a significant increase in airway resistance.
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
Objective: To collect and analyze the cellular infiltrate in the airways as a measure of inflammation.
Materials:
-
Anesthetic
-
Tracheal cannula
-
Suture
-
Phosphate-buffered saline (PBS), cold
-
Centrifuge
-
Microscope slides
-
Staining solution (e.g., Diff-Quik)
-
Hemocytometer or automated cell counter
Procedure:
-
Anesthetize the animal.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill a known volume of cold PBS into the lungs via the cannula and then gently aspirate. Repeat this process three times.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare a cytospin slide of the cells and stain to differentiate cell types (e.g., eosinophils, neutrophils, macrophages, lymphocytes).
-
Perform a differential cell count by counting at least 300 cells.
Conclusion
Procaterol hydrochloride is a valuable research tool for investigating the pathophysiology of respiratory diseases and for the preclinical evaluation of novel therapeutics. The protocols outlined above provide a framework for the application of nebulized procaterol in established animal models of asthma. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. droracle.ai [droracle.ai]
- 2. youtube.com [youtube.com]
- 3. mims.com [mims.com]
- 4. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bronchodilating effect and anabolic effect of inhaled procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Measuring Procaterol HCl's Effect on cAMP Levels
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for measuring the effect of the β2-adrenergic receptor agonist, Procaterol HCl, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in an in vitro cell-based assay.
Introduction
Procaterol is a potent and selective β2-adrenergic receptor agonist used clinically as a bronchodilator for the treatment of asthma.[1] Its therapeutic effect is mediated by the stimulation of β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs). Activation of these receptors leads to the activation of adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cAMP.[2] The subsequent increase in intracellular cAMP levels triggers a signaling cascade that results in smooth muscle relaxation.[2]
Measuring the in vitro potency of compounds like this compound to induce cAMP accumulation is a critical step in drug discovery and development for screening and characterizing potential β2-adrenergic receptor agonists. This application note provides a detailed protocol for quantifying this compound-induced cAMP production in a human embryonic kidney (HEK293) cell line stably expressing the human β2-adrenergic receptor.
Signaling Pathway
This compound binds to the β2-adrenergic receptor, a Gs protein-coupled receptor. This binding event catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein. The activated Gsα-GTP complex then dissociates and activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream cellular responses.
Data Presentation
The following table summarizes representative data for the dose-dependent effect of a typical β2-adrenergic receptor agonist, Isoproterenol, on cAMP accumulation in HEK293 cells stably expressing the β2-adrenergic receptor. This data is illustrative of the results expected when performing the described protocol with this compound.
| Agonist Concentration (M) | Mean cAMP Concentration (nM) | Standard Deviation (nM) |
| 0 (Basal) | 1.2 | 0.2 |
| 1.00E-11 | 2.5 | 0.4 |
| 1.00E-10 | 15.8 | 2.1 |
| 1.00E-09 | 45.3 | 5.8 |
| 1.00E-08 | 78.9 | 9.2 |
| 1.00E-07 | 95.1 | 11.5 |
| 1.00E-06 | 98.6 | 10.7 |
| 1.00E-05 | 100.2 | 12.3 |
Note: The EC50 for Isoproterenol in HEK293 cells expressing the β2-adrenergic receptor is approximately 0.5 nM to 23 nM, depending on the specific experimental conditions.[3][4]
Experimental Protocols
This protocol describes a cell-based assay to determine the dose-response of this compound on intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or a competitive ELISA-based kit).
Materials
-
HEK293 cell line stably expressing the human β2-adrenergic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Isoproterenol (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque 96-well microplates
-
cAMP assay kit
-
Multimode plate reader
Experimental Workflow
Detailed Methodology
-
Cell Culture:
-
Maintain HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days to maintain them in the exponential growth phase.
-
-
Cell Seeding:
-
The day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in stimulation buffer (e.g., HBSS or serum-free medium) to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Prepare serial dilutions of a known β2-agonist, such as Isoproterenol, to serve as a positive control.
-
Prepare a solution of the phosphodiesterase inhibitor, IBMX, in the stimulation buffer. A final concentration of 100-500 µM is commonly used to prevent cAMP degradation.
-
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Add 50 µL of stimulation buffer containing IBMX to each well and incubate for 15-30 minutes at room temperature.
-
Add 50 µL of the prepared compound dilutions (this compound or Isoproterenol) or vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves the addition of a lysis reagent followed by detection reagents.
-
-
Data Acquisition:
-
Read the plate on a multimode plate reader compatible with the detection technology of the assay kit (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the assay kit.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value for this compound.
-
Conclusion
The described in vitro assay provides a robust and reproducible method for quantifying the effect of this compound on intracellular cAMP levels. This application note offers a comprehensive guide for researchers to assess the potency and efficacy of β2-adrenergic receptor agonists, facilitating the screening and characterization of new chemical entities in drug discovery programs.
References
Procaterol HCl: A Potent and Selective Tool for Interrogating β2-Adrenergic Receptor Signaling
Application Notes and Protocols for Researchers
Introduction
Procaterol (B1663013) hydrochloride (HCl) is a potent and highly selective β2-adrenergic receptor (β2-AR) agonist.[1][2][3][4] Its high affinity and selectivity for the β2-AR make it an invaluable tool compound for researchers studying G-protein coupled receptor (GPCR) signaling pathways, particularly those mediated by the Gs alpha subunit. These application notes provide a comprehensive overview of Procaterol HCl's utility in GPCR research, including its mechanism of action and detailed protocols for its application in key in vitro assays.
This compound's primary mechanism of action involves the activation of the β2-AR, a member of the GPCR superfamily. This activation stimulates the associated heterotrimeric G protein, leading to the dissociation of the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5][6][7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to a cellular response.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound, highlighting its potency and selectivity for the β2-adrenergic receptor.
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Kp | β2-Adrenergic Receptor | 8 nM | Not Specified | [3] |
| KP | β2-Adrenoceptors | 0.008 µM | Rabbit pulmonary artery | [1] |
| KP | β1-Adrenoceptors | 4.9 µM | Dog coronary artery | [1] |
| β2:β1 Selectivity | - | 612 | - | [1] |
Kp (agonist dissociation constant) and KP are measures of the affinity of an agonist for its receptor. A lower value indicates higher affinity.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the β2-adrenergic receptor.
Caption: this compound signaling pathway.
Experimental Protocols
This compound can be utilized in a variety of in vitro assays to characterize β2-AR function and downstream signaling. Below are detailed protocols for three fundamental assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the β2-AR by measuring its ability to compete with a radiolabeled antagonist.[9][10][11]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-AR.
-
Radioligand (e.g., [³H]-Dihydroalprenolol, a β-adrenergic antagonist).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol, for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Caption: Radioligand binding assay workflow.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its efficacy (EC50).[14][15][16][17][18]
Materials:
-
A suitable cell line expressing the β2-AR (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
Stimulation Buffer (e.g., HBSS or DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[16]
-
Lysis Buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well cell culture plates.
-
Plate reader compatible with the detection kit.
Protocol:
-
Seed cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the growth medium and replace it with Stimulation Buffer containing a PDE inhibitor. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C. Include a vehicle control and a positive control (e.g., 10 µM Forskolin, a direct activator of adenylyl cyclase).
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Perform the cAMP measurement following the kit's protocol.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the intracellular cAMP concentration for each this compound concentration.
-
Plot the cAMP concentration as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Caption: cAMP accumulation assay workflow.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of cAMP signaling by using a reporter gene (luciferase) under the control of a cAMP Response Element (CRE).[19][20][21][22]
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vector for the human β2-AR.
-
CRE-luciferase reporter vector.
-
Transfection reagent.
-
This compound stock solution.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
-
White, opaque 96-well plates.
Protocol:
-
Co-transfect the host cells with the β2-AR expression vector and the CRE-luciferase reporter vector.
-
Seed the transfected cells into a 96-well plate and allow them to attach and recover for 24 hours.
-
Replace the medium with a serum-free medium and incubate for another 12-24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate for 4-6 hours at 37°C.
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Plot the luminescence signal as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Luciferase reporter assay workflow.
Conclusion
This compound is a powerful and selective tool for investigating the β2-adrenergic receptor and its associated Gs-cAMP signaling pathway. Its high potency and selectivity allow for precise interrogation of this pathway in various experimental settings. The protocols provided herein offer a starting point for researchers to characterize the pharmacological and functional properties of the β2-AR and to screen for novel modulators of this important GPCR target. Careful optimization of assay conditions is recommended for each specific cell line and experimental setup to ensure robust and reproducible results.
References
- 1. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 15. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Use of Procaterol in Combination with Inh-aled Corticosteroids in Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview of the scientific rationale and methodologies for studying the combined effects of procaterol (B1663013), a selective β2-adrenergic agonist, and inhaled corticosteroids (ICS) in respiratory disease models. The combination is investigated for its potential synergistic or additive effects on bronchodilation and anti-inflammatory pathways, which are central to asthma pathophysiology.
Scientific Rationale
Bronchial asthma is recognized as a chronic inflammatory disease of the airways. Treatment guidelines emphasize controlling this inflammation, primarily with inhaled corticosteroids (ICS), and managing airway obstruction with bronchodilators. Procaterol is a β2-agonist that stimulates receptors on bronchial smooth muscle, leading to bronchodilation.[1][2] Inhaled corticosteroids, such as budesonide (B1683875) and fluticasone (B1203827), are potent anti-inflammatory agents that suppress the activity of multiple inflammatory genes in the airways.[3][4]
The combination of a β2-agonist and an ICS is a cornerstone of asthma therapy.[5] This approach is based on the complementary mechanisms of action:
-
ICS Action : Corticosteroids reduce the underlying inflammation, decrease airway hyperresponsiveness, and control symptoms.[3] They can also upregulate the expression of β2-receptors, potentially enhancing the response to β2-agonists.[6]
-
Procaterol Action : As a β2-agonist, procaterol provides bronchodilation by relaxing airway smooth muscle.[2] Research also suggests that β2-agonists may possess anti-inflammatory properties, such as inhibiting eosinophil function.[7][8]
The synergistic potential lies in the molecular crosstalk between the signaling pathways activated by each drug class. This combination may achieve better asthma control at lower steroid doses, thereby minimizing potential side effects.[3]
Quantitative Data Summary
Clinical and preclinical studies have quantified the benefits of combining procaterol with an ICS. The following tables summarize key findings.
Table 1: Clinical Efficacy of Oral Procaterol with Inhaled Budesonide in Cough-Variant Asthma (CVA) [8][9]
| Parameter | Budesonide + Procaterol (n=78) | Budesonide + Placebo (n=80) | P-value |
| Daily Cough Score (at 8 weeks) | 0.44 | 0.73 | < 0.05 |
| Daily Cough Score (at 10 weeks) | 0.36 | 0.69 | < 0.05 |
| Patients with ≥3 point reduction in cough score | 66% | 42% | < 0.05 |
| Patients with 0 point cough score | 63% | 51% | < 0.05 |
| Leicester Cough Questionnaire (LCQ) Score Improvement | 38.94 ± 19.24 | 32.71 ± 18.92 | < 0.05 |
Data from a prospective, randomized, double-blind, placebo-controlled multicenter trial.[9]
Table 2: Effects of Oral Procaterol with Inhaled Beclomethasone on Respiratory Function in Adult Asthma [10]
| Parameter | Baseline | After 4 Weeks Combination Therapy | Outcome |
| Peak Expiratory Flow Rate (PEFR) | Not specified | Improved | - |
| Forced Expiratory Volume in 1s (FEV1.0) | Not specified | Improved | - |
| % Forced Vital Capacity (%FVC) | Not specified | Improved | - |
| Airway Hyperresponsiveness | Not specified | Improved | - |
Data from a study on patients with moderate asthma not sufficiently controlled by inhaled corticosteroids alone.[10]
Signaling Pathways and Synergistic Mechanisms
The synergistic interaction between procaterol and inhaled corticosteroids occurs at the molecular level. Procaterol activates the β2-adrenergic receptor, initiating a cascade that leads to smooth muscle relaxation. Corticosteroids bind to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. A key point of synergy is that the signaling pathway activated by β2-agonists can enhance the function of the GR, leading to a more potent anti-inflammatory effect.
Caption: Molecular synergy between Procaterol and ICS pathways.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Synergy
This protocol is designed to assess the synergistic effect of procaterol and budesonide on inhibiting inflammatory responses in lung cells, based on methodologies described in related research.[7]
Objective: To determine if procaterol enhances the ability of budesonide to inhibit the expression of inflammatory cell adhesion molecules (e.g., ICAM-1, VCAM-1) on human lung fibroblasts.
Materials:
-
Normal Human Lung Fibroblasts (NHLF)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
Procaterol hydrochloride
-
Budesonide
-
Eosinophils (isolated from human peripheral blood)
-
Reagents for ELISA or Western Blot to detect ICAM-1 and VCAM-1
Workflow Diagram:
Caption: Workflow for in vitro anti-inflammatory synergy assay.
Methodology:
-
Cell Culture: Culture NHLF cells in appropriate medium until they reach confluence in multi-well plates.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of procaterol, budesonide, or a combination of both. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for negative controls) to induce the expression of adhesion molecules.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Eosinophil Adhesion Assay:
-
Isolate eosinophils from fresh human blood.
-
Add a suspension of eosinophils to each well of the NHLF plate.
-
Incubate for 1 hour to allow adhesion.
-
Gently wash the wells to remove non-adherent eosinophils.
-
-
Quantification: Lyse the remaining adherent cells and quantify the eosinophils by measuring their intrinsic peroxidase activity.
-
Data Analysis: Compare the level of eosinophil adhesion in treated groups versus the TNF-α stimulated control. A synergistic effect is observed if the inhibition by the combination treatment is significantly greater than the additive effect of each drug alone.[7]
Protocol 2: Clinical Trial for Combination Therapy in Asthma
This protocol is a generalized methodology based on a clinical trial evaluating the efficacy of oral procaterol combined with inhaled budesonide for cough-variant asthma.[9][11][12]
Objective: To evaluate the efficacy and safety of adding oral procaterol to a standard inhaled corticosteroid regimen in patients with asthma.
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter trial.
Workflow Diagram:
Caption: Workflow for a randomized controlled clinical trial.
Methodology:
-
Patient Recruitment:
-
Recruit patients (e.g., aged 18-75) diagnosed with asthma according to established guidelines.[9]
-
Inclusion criteria may include persistent symptoms (e.g., cough) despite current ICS therapy.[9]
-
Exclusion criteria would include smoking history, other respiratory diseases, and contraindications to β2-agonists.[11]
-
-
Baseline Assessment:
-
Randomization and Blinding:
-
Randomly assign participants in a 1:1 ratio to either the treatment group or the placebo group.
-
The study should be double-blinded, where neither the participants nor the investigators know the treatment allocation.
-
-
Intervention:
-
Efficacy and Safety Monitoring:
-
Statistical Analysis:
-
Compare the change from baseline in symptom scores and other variables between the two groups using appropriate statistical tests (e.g., t-tests or ANCOVA).
-
A p-value of < 0.05 is typically considered statistically significant.[9]
-
References
- 1. mims.com [mims.com]
- 2. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory profile of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The clinical usefulness of the combined use of inhaled beta 2-agonist and inhaled steroid in asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Procaterol potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of procaterol combined with inhaled budesonide for treatment of cough-variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols: Fluidized-Bed Coating for Procaterol HCl Pellet Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Procaterol Hydrochloride (HCl) pellets using the fluidized-bed coating method. This technique is particularly effective for applying a uniform drug layer onto inert cores, which is crucial for low-dose drugs like Procaterol HCl to ensure content uniformity and consistent therapeutic performance.
Introduction
This compound is a potent β2-adrenergic agonist used as a bronchodilator for the management of asthma and other respiratory conditions. The therapeutic dose of this compound is extremely low, necessitating a manufacturing process that guarantees precise dosage and uniformity. Fluidized-bed coating is an advanced pharmaceutical manufacturing technique that offers excellent control over coating thickness and homogeneity, making it an ideal method for layering low doses of active pharmaceutical ingredients (APIs) onto carrier particles.[1]
In this method, inert sugar spheres are fluidized in a chamber by a stream of heated air. A coating solution containing this compound and a film-forming agent is then sprayed onto the fluidized particles. The heated air evaporates the solvent, leaving a thin, uniform layer of the drug and polymer on the surface of each sphere. This process is repeated until the desired drug load is achieved.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and evaluation of this compound pellets based on established laboratory-scale experiments.
Table 1: Composition of the Coating Solution
| Component | Concentration | Purpose |
| This compound | 450 mg in 100 mL D.I. Water | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (B11928114) (HPMC) | 5% (w/w) in 700 mL Aqueous Solution | Film-forming agent/Binder |
| Core Material | Sugar Spheres (Nu-pareil PG 20/25) | Inert carrier pellets |
Table 2: Fluidized-Bed Coater Operating Parameters
| Parameter | Value |
| Nozzle Type | Pneumatic atomizing nozzle |
| Nozzle Diameter | 0.8 mm |
| Spray Rate | 4.5 g/min |
| Atomizing Air Pressure | 2.0 bar |
| Climate Air Pressure | 1.0 bar |
| Air Flow Rate | 280 m³/h |
| Fluid-Bed Chamber Temperature | 60°C |
| Post-Coating Drying Time | 5 min |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Pellets (75 µg single dose)
| Parameter | This compound Pellets | Commercial Tablet (Meptin-mini) |
| AUC (0→16 h) (pg·h/mL) | 1358.8 ± 384.4 | 1347.1 ± 389.2 |
| AUC (0→∞) (pg·h/mL) | 1655.1 ± 480.1 | 1610.8 ± 489.7 |
| Cmax (pg/mL) | 204.8 ± 57.6 | 211.5 ± 59.3 |
| Tmax (h) | 1.5 ± 0.5 | 1.5 ± 0.5 |
| MRT (h) | 6.8 ± 1.2 | 6.7 ± 1.2 |
| Data presented as mean ± standard deviation (n=24). No significant differences were observed between the two formulations (p > 0.05).[1] |
Experimental Protocols
Preparation of the this compound Coating Solution
-
Accurately weigh 450 mg of this compound powder.
-
Dissolve the this compound in 100 mL of deionized (D.I.) water to form the drug solution.
-
In a separate vessel, prepare 700 mL of a 5% (w/w) aqueous solution of hydroxypropyl methylcellulose (HPMC).
-
Slowly add the this compound solution to the HPMC solution while stirring continuously to ensure a homogenous mixture. This final mixture is the coating solution.
Fluidized-Bed Coating Process
-
Pre-heat the fluidized-bed coater to the specified operating temperature (60°C).
-
Load the sugar spheres (Nu-pareil PG 20/25) into the fluid-bed chamber.
-
Initiate the fluidization of the sugar spheres by adjusting the airflow rate to 280 m³/h.
-
Set the atomizing air pressure to 2.0 bar and the climate air pressure to 1.0 bar.
-
Begin spraying the prepared coating solution onto the fluidized sugar spheres at a rate of 4.5 g/min using a 0.8 mm pneumatic atomizing nozzle.
-
Continue the spraying process until the entire coating solution is applied.
-
After the completion of spraying, continue to fluidize the coated pellets for an additional 5 minutes to ensure they are thoroughly dry.
-
Collect the finished this compound-coated pellets for further analysis.
In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus (e.g., paddle method).
-
Dissolution Medium: 900 mL of purified water.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a precisely weighed amount of this compound pellets (equivalent to a single dose) into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Content Uniformity and Assay
-
Prepare individual samples by accurately weighing pellets corresponding to a single dose.
-
Dissolve each sample in a suitable solvent.
-
Analyze the this compound content in each sample using a validated HPLC method.
-
The results should comply with the pharmacopeial requirements for content uniformity and assay. A simple liquid chromatographic method has been shown to be effective for this purpose.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound pellet preparation.
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to bronchodilation.
References
Troubleshooting & Optimization
Improving the solubility of Procaterol HCl in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Procaterol HCl, focusing on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered water-soluble?
A1: Yes, Procaterol Hydrochloride is generally described as soluble in water.[1][2][3] Official monographs state that it is soluble in water, formic acid, and methanol, slightly soluble in ethanol (B145695), and practically insoluble in diethyl ether.[1] The pH of a 1% w/v aqueous solution is typically between 4.0 and 5.0.[1][2]
Q2: Why is my this compound precipitating when I add it to my cell culture medium or phosphate-buffered saline (PBS)?
A2: This is a common issue that arises from a change in pH. While this compound dissolves in deionized water, it creates a slightly acidic solution (pH 4.0-5.0).[1][2] Most cell culture media and physiological buffers are buffered to a neutral pH (typically 7.2-7.4). This increase in pH can significantly decrease the solubility of this compound, causing it to precipitate out of the solution.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A3: The highly recommended method is to first prepare a concentrated stock solution in an organic solvent, such as fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] this compound exhibits good solubility in DMSO.[5] This organic stock solution can then be serially diluted into your aqueous experimental medium to achieve the desired final concentration. This two-step process minimizes the risk of precipitation.[4]
Q4: Can I use co-solvents to improve the aqueous solubility of this compound?
A4: Yes, using co-solvents is a viable strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of a drug.[6][7] For this compound, you could consider using ethanol or propylene (B89431) glycol, in which it has some solubility, mixed with water. This can be particularly useful for creating more concentrated aqueous formulations.
Q5: How does pH adjustment affect the solubility of this compound?
A5: As a hydrochloride salt, this compound is more soluble in acidic conditions. Maintaining a lower pH (e.g., 4-5) will keep the molecule in its more soluble ionized form.[4] If you are preparing an aqueous solution, ensuring the pH remains in the acidic range can prevent precipitation. However, this may not be suitable for all experimental conditions, especially those requiring physiological pH.
Troubleshooting Guide
Issue: this compound Powder is Not Fully Dissolving in an Aqueous Buffer
Root Cause: The neutral pH of the buffer is likely reducing the solubility of the this compound.
Solutions:
-
Primary Recommendation: Use a DMSO Stock Solution. This is the most reliable method to avoid precipitation in neutral buffers.[4]
-
pH-Adjusted Aqueous Stock: If you cannot use DMSO, you can try to dissolve the this compound in a slightly acidic buffer (pH 4-5). You would then need to carefully and gradually adjust the pH of your final solution. Be aware that precipitation may still occur as you approach neutral pH.[4]
-
Gentle Heating and Sonication: If you are preparing a stock solution in DMSO or an acidic buffer, gentle warming to 37°C or brief sonication can help to dissolve the compound.[4]
Issue: A Previously Clear this compound Solution Has Become Cloudy or Shows Precipitation Over Time
Root Cause: This could be due to a change in pH, temperature, or evaporation of a co-solvent. The compound may also be sensitive to light.[1][2]
Solutions:
-
Storage: Store stock solutions, especially those in organic solvents, in airtight containers and at the recommended temperature (e.g., -20°C or -80°C for long-term storage) to prevent evaporation and degradation.[4] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[4]
-
Light Protection: Protect this compound solutions from light, as the compound is known to be light-sensitive.[1][2]
-
Fresh Preparation: It is not recommended to store aqueous solutions of this compound for more than a day.[4] For best results, prepare fresh dilutions from your stock solution for each experiment.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 32.68 - 65 | 100 - 198.88 | [5] |
| DMSO | 32.68 - 65 | 100 - 198.88 | [5] |
| Ethanol | 3 | 9.17 | [5][8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is the recommended best practice for preparing this compound for most in vitro applications.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 65 mg/mL stock, add 1 mL of DMSO to 65 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can briefly sonicate the vial in a water bath or warm it to 37°C for 5-10 minutes until all the solid material is dissolved.[4]
-
Storage: Aliquot the stock solution into smaller volumes in light-resistant, airtight tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[4]
Visual Guides
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. wjbphs.com [wjbphs.com]
- 8. adooq.com [adooq.com]
Stability of Procaterol HCl in solution under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Procaterol Hydrochloride (HCl) in solution under various storage conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Procaterol HCl solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound solution. | High pH: this compound is more stable in acidic conditions. The degradation rate increases as the pH rises. | Maintain the pH of the solution in the acidic range, ideally between 4.0 and 5.0, which is the pH of a 1 in 100 aqueous solution of this compound. |
| Presence of Metal Ions: Ferric ions (Fe³⁺) are known to catalyze the degradation of this compound. | Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent. | |
| Elevated Temperature: The degradation of this compound follows pseudo-first-order kinetics and is accelerated by higher temperatures. | Store stock solutions and experimental samples at recommended low temperatures (see FAQ section). Avoid prolonged exposure to ambient or elevated temperatures. | |
| Exposure to Air (Oxygen): The degradation of this compound is an auto-oxidation process, which is promoted by the presence of oxygen. | For long-term storage, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon. Use tightly sealed containers. | |
| Discoloration of the solution (e.g., turning yellowish). | Photodegradation: this compound is known to be sensitive to light and gradually changes color upon exposure. | Protect the solution from light at all times by using amber-colored vials or by wrapping the containers in aluminum foil. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of Degradation Products: Depending on the stress conditions (pH, light, heat, oxidant), various degradation products can be formed. | Refer to the Experimental Protocols section for a stability-indicating HPLC method to ensure proper separation of this compound from its degradation products. For identification, LC-MS/MS is a suitable technique. |
| Inconsistent results in stability studies. | Variable Storage Conditions: Fluctuations in temperature, pH, or light exposure can lead to inconsistent degradation rates. | Ensure that all samples for a given stability study are stored under identical and tightly controlled conditions. Use calibrated equipment for monitoring temperature and pH. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for a this compound stock solution?
For short-term storage (days to weeks), it is recommended to store this compound solutions at 2-8°C and protected from light. For long-term storage, freezing the solution at -20°C is advisable. It is crucial to minimize freeze-thaw cycles. Stock solutions should be prepared in an acidic buffer (pH 4-5) to enhance stability.
2. How does pH affect the stability of this compound in solution?
This compound is significantly more stable in acidic solutions. The rate of auto-oxidation and degradation increases as the pH of the solution increases. Therefore, maintaining a pH between 4 and 5 is recommended for optimal stability.
3. Is this compound sensitive to light?
Yes, this compound is photosensitive. Exposure to light can cause the solution to change color and degrade. All solutions containing this compound should be protected from light by using light-resistant containers.
4. What are the expected degradation pathways for this compound?
The primary degradation pathway for this compound in solution is auto-oxidation, which can be catalyzed by factors such as higher pH, elevated temperature, and the presence of metal ions. While specific degradation products under various stress conditions are not extensively detailed in publicly available literature, forced degradation studies are the standard approach to identify them. These studies involve subjecting the drug to harsh conditions like strong acids and bases, high temperatures, oxidizing agents, and intense light to generate and identify potential degradation products.
5. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the concentration of this compound and detecting the formation of any degradation products over time. Refer to the Experimental Protocols section for a suitable HPLC method.
Quantitative Stability Data
The following table summarizes the kinetic data for the auto-oxidation of this compound in buffered acidic solutions.
| pH | Condition | Observation | Reference |
| 4-6 | Buffered acidic solution | The degradation follows pseudo-first-order kinetics. | |
| Increasing pH (from 4 to 6) | Buffered acidic solution | The first-order rate constant for degradation increases, and the induction period decreases. | |
| 6 | Presence of ferric ions | Ferric ions catalyze the degradation reaction and decrease the induction period. | |
| 6 | Temperature effect | The activation energy of the reaction is 34.5 kcal/mol/deg. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is adapted from pharmacopoeial standards and is suitable for separating this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm particle size). A common dimension is 4.6 mm x 250 mm.
-
Mobile Phase: Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol (B129727) and 10 mL of glacial acetic acid.
-
Flow Rate: Adjust the flow rate so
-
Procaterol HCl Animal Studies: A Technical Support Resource
This technical support center provides essential information regarding the common side effects of Procaterol HCl observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the established lethal doses (LD50) of this compound in common laboratory animals?
A1: Acute toxicity studies have established the median lethal dose (LD50) for this compound through various routes of administration in mice, rats, and dogs. These values are crucial for understanding the acute toxicity profile of the compound and for dose selection in preclinical studies.
Q2: What are the most commonly observed side effects of this compound in animal studies?
A2: Based on available preclinical data, the most prominent side effects of this compound in animal studies are related to its mechanism of action as a β2-adrenergic agonist. These effects are primarily cardiovascular in nature.
Q3: We are observing significant increases in heart rate in our canine study subjects after oral administration of this compound. Is this an expected side effect?
A3: Yes, an increase in heart rate (tachycardia) is an expected pharmacodynamic effect of this compound. As a β2-adrenergic agonist, it can stimulate β2-receptors in the heart, leading to positive chronotropic effects. In a study involving intracoronary administration in dogs, this compound was shown to produce significant increases in heart rate.[1] If the tachycardia is excessive or accompanied by other adverse cardiovascular signs, dose adjustment and further investigation are warranted.
Q4: Our research involves chronic administration of this compound to rats. Are there any long-term side effects we should be monitoring for?
A4: While detailed public data on chronic toxicity studies in rats is limited, the primary concerns would revolve around the long-term consequences of β2-adrenergic receptor stimulation. This could include cardiac hypertrophy and potential metabolic disturbances. Continuous monitoring of cardiovascular parameters and blood glucose levels is advisable.
Q5: Are there any known metabolic side effects of this compound in animal models?
A5: As a β2-adrenergic agonist, this compound has the potential to cause metabolic side effects such as hyperglycemia. This is due to the role of β2-receptors in glycogenolysis and gluconeogenesis. Researchers should consider monitoring blood glucose levels, especially in longer-term studies or at higher doses.
Data on Side Effects from Animal Studies
The following tables summarize the key quantitative and qualitative data on the side effects of this compound from animal studies.
Table 1: Acute Toxicity of this compound in Animal Models
| Species | Route of Administration | LD50 |
| Mouse | Oral | 3200 mg/kg |
| Intraperitoneal | 330 mg/kg | |
| Subcutaneous | 370 mg/kg | |
| Intravenous | 70.3 mg/kg | |
| Rat | Oral | 2600 mg/kg |
| Intraperitoneal | 487 mg/kg | |
| Subcutaneous | 900 mg/kg | |
| Intravenous | 3200 mg/kg | |
| Dog | Oral | >5000 mg/kg |
| Intravenous | 100 mg/kg |
Data sourced from Safety Data Sheets.
Table 2: Qualitative Side Effects of this compound in Animal Studies
| Side Effect Category | Observed Effect | Species | Study Details |
| Cardiovascular | Increased left circumflex coronary artery (LCX) flow | Dog | Intracoronary infusion of 6.7 ng/min for 15 min in the absence of coronary stenosis. |
| Increased myocardial segment shortening | Dog | Intracoronary infusion of 6.7 ng/min for 15 min in the absence of coronary stenosis. | |
| Deterioration of regional myocardial dysfunction | Dog | Intracoronary infusion of 6.7 ng/min for 15 min in the presence of coronary stenosis. |
Experimental Protocols and Signaling Pathways
Understanding the experimental context and the underlying biological mechanisms is crucial for interpreting side effect data.
Experimental Protocol: Cardiovascular Effects in Anesthetized Dogs
A study investigating the cardiac effects of this compound utilized the following methodology[1]:
-
Animal Model: Anesthetized open-chest dogs.
-
Drug Administration: Intracoronary infusion of this compound (6.7 ng/min for 15 minutes) into the left circumflex coronary artery (LCX).
-
Experimental Conditions: The effects were examined in the absence and presence of a stenosis of the LCX.
-
Endpoint Measurement:
-
Coronary hemodynamics (LCX flow).
-
Regional myocardial function (assessed by sonomicrometry).
-
Global hemodynamics.
-
Cardiac lactate (B86563) metabolism.
-
Signaling Pathway: β2-Adrenergic Receptor Activation
This compound exerts its effects by activating β2-adrenergic receptors, which are G-protein coupled receptors. The activation of this pathway leads to a cascade of intracellular events, primarily mediated by cyclic AMP (cAMP).
Caption: β2-Adrenergic signaling pathway activated by this compound.
Experimental Workflow: Cardiovascular Safety Pharmacology Study in Dogs
The following diagram illustrates a general workflow for a cardiovascular safety pharmacology study in dogs, a common non-rodent species for this type of assessment.
Caption: Generalized workflow for a canine cardiovascular safety study.
References
Technical Support Center: Optimizing Procaterol HCl Concentration for In Vitro Bronchial Relaxation Assays
Welcome to the technical support center for optimizing the use of Procaterol HCl in your in vitro bronchial relaxation assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in bronchial relaxation?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.[4][5]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the tissue type, species, and the contractile agent used. Based on available literature, a common concentration range to generate a cumulative concentration-response curve is from 10⁻¹⁰ M to 10⁻⁵ M.
Q3: Which contractile agents are suitable for pre-contracting bronchial tissues before testing this compound?
A3: Common contractile agents used to induce a stable contraction in isolated bronchial tissues include methacholine (B1211447), carbachol, histamine (B1213489), and high-potassium solutions (e.g., KCl).[6][7][8] The choice of contractile agent may influence the observed potency of this compound. It is recommended to use a concentration of the contractile agent that produces a submaximal contraction (around 50-80% of the maximum response) to allow for a sufficient relaxation window.[6]
Q4: How should I prepare a stock solution of this compound?
A4: Procaterol Hydrochloride is soluble in water and methanol.[9] For in vitro bioassays, it is recommended to prepare a high-concentration stock solution (e.g., 10⁻² M or 10⁻³ M) in distilled water or an appropriate buffer. Subsequent dilutions to the final working concentrations should be made using the physiological salt solution used in the organ bath to avoid solvent effects.
Troubleshooting Guide
Q1: My tissue is not showing a consistent contractile response to the agonist.
-
Possible Cause 1: Tissue Viability. The tissue may have been damaged during dissection or may have deteriorated during storage.
-
Solution: Ensure gentle handling of the tracheal or bronchial rings during preparation. Store tissues in chilled, oxygenated physiological salt solution and use them as fresh as possible.[10]
-
-
Possible Cause 2: Inappropriate Equilibration Time. The tissue may not have been allowed to equilibrate sufficiently in the organ bath.
-
Solution: Allow the mounted tissue to equilibrate under the set resting tension for at least 60-90 minutes, with regular washes every 15-20 minutes, before initiating the experiment.[11]
-
-
Possible Cause 3: Agonist Concentration. The concentration of the contractile agent may be too high, causing receptor desensitization, or too low, resulting in a weak response.
-
Solution: Perform a concentration-response curve for your contractile agent to determine the EC50. Use a concentration around the EC50 to EC80 for pre-contraction.[6]
-
Q2: I am not observing a clear concentration-dependent relaxation with this compound.
-
Possible Cause 1: Tissue Desensitization. Prolonged exposure to high concentrations of beta-2 agonists can lead to receptor desensitization.
-
Solution: Ensure that the cumulative addition of this compound is performed in a stepwise manner, allowing the tissue to reach a stable plateau at each concentration before adding the next. Avoid excessively long incubation times.
-
-
Possible Cause 2: Incorrect Drug Dilutions. Errors in the preparation of serial dilutions can lead to an inaccurate concentration-response curve.
-
Solution: Carefully prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 3: Epithelium Removal. The presence or absence of the airway epithelium can modulate the response to bronchodilators.
-
Solution: The method of tissue preparation (with or without epithelium) should be consistent across all experiments. If the epithelium is intentionally removed, its absence should be verified histologically or by the lack of response to epithelium-dependent relaxing factors.[7]
-
Q3: I am observing high variability between different tissue preparations.
-
Possible Cause 1: Inconsistent Tissue Preparation. Variations in the size of the bronchial rings or the level of resting tension can contribute to variability.
-
Possible Cause 2: Biological Variation. There is inherent biological variability between animals.
-
Solution: Increase the number of replicates (n-number) for each experimental group to improve statistical power. Normalize the relaxation response to the maximum possible relaxation (e.g., induced by a high concentration of a non-specific relaxant like papaverine (B1678415) or isoproterenol) to account for differences in tissue contractility.
-
Data Presentation
Table 1: Reported Potency of this compound in In Vitro Bronchial Relaxation Assays
| Tissue | Species | Contractile Agent | Potency Metric | Value | Reference |
| Trachea | Dog | Acetylcholine (30 nM) | ID₅₀ | 0.3 nM | [12] |
| Trachea | Dog | Histamine (10 µM) | ID₅₀ | 0.15 nM (phasic), 0.01 nM (tonic) | [12] |
| Trachea | Guinea Pig | Leukotriene D₄ | - | Potently relaxed | [1] |
| Lung Parenchyma | Guinea Pig | Leukotriene D₄ | - | Potently relaxed | [1] |
| Bronchus | Human | Leukotriene D₄ | - | Antagonized contraction | [1] |
ID₅₀ (Inhibitory Dose 50%) is the concentration of an agonist that produces 50% of its maximal inhibitory effect.
Experimental Protocols
Detailed Methodology for In Vitro Bronchial Relaxation Assay Using an Organ Bath
1. Materials and Reagents:
- Isolated trachea or bronchi from the species of interest (e.g., guinea pig).
- Krebs-Henseleit Solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5).
- This compound.
- Contractile Agent (e.g., Methacholine or Histamine).
- Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
- Organ bath system with isometric force transducers.
- Data acquisition system.
2. Tissue Preparation:
- Euthanize the animal according to approved ethical protocols.
- Carefully dissect the trachea or bronchi and place it in ice-cold Krebs-Henseleit solution.
- Remove adhering connective and fatty tissue.
- Cut the airway into rings of 3-5 mm in width.[13]
- (Optional) The epithelium can be removed by gently rubbing the luminal surface with a small cotton swab.
3. Experimental Setup:
- Mount the tissue rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[7]
- Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
- Apply an optimal resting tension (e.g., 1.0-1.5 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes.[12]
- Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[11]
4. Experimental Procedure:
- After equilibration, induce a sustained contraction with a predetermined concentration of a contractile agent (e.g., methacholine at its EC₅₀-EC₇₀).
- Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
- Allow the relaxation response to stabilize at each concentration before adding the next.
- At the end of the experiment, add a high concentration of a standard relaxant (e.g., 10⁻⁴ M papaverine) to induce maximal relaxation.
5. Data Analysis:
- Record the tension continuously throughout the experiment.
- Express the relaxation at each concentration of this compound as a percentage of the pre-contracted tone.
- Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) using non-linear regression analysis.
Mandatory Visualizations
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. dmt.dk [dmt.dk]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 8. Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. radnoti.com [radnoti.com]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scireq.com [scireq.com]
Procaterol HCl Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Procaterol Hydrochloride (HCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Procaterol HCl?
A1: this compound is susceptible to degradation through three main pathways: oxidation, hydrolysis, and photolysis. Oxidation is a significant concern, particularly in the presence of air and moisture. The molecule's stability is also influenced by pH, with greater stability observed in acidic conditions. Furthermore, this compound is sensitive to light and can gradually change color upon exposure.
Q2: What are the known degradation byproducts of this compound?
A2: Forced degradation and metabolic studies have identified several byproducts. A key oxidative degradation product is 5-formyl-8-hydroxycarbostyril. Other identified related substances and metabolites include desisopropylprocaterol and 8-hydroxycarbostyril. Under physiological conditions, glucuronide conjugates of Procaterol are also formed.
Q3: How should this compound be stored to minimize degradation?
A3: To minimize degradation, this compound should be stored in tight, light-resistant containers, protected from moisture and air. Storing the compound in a controlled, inert atmosphere (e.g., under nitrogen or argon) can further prevent oxidative degradation. Acidic buffered solutions may enhance stability for solution-based preparations.
Q4: What analytical techniques are suitable for monitoring this compound degradation?
A4: Stability-indicating high-performance liquid chromatography (HPLC) methods are commonly employed to separate and quantify this compound from its degradation products. For the identification and structural elucidation of unknown byproducts, liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are highly effective and sensitive techniques.
Troubleshooting Guide for Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram during stability testing. | Formation of new degradation products due to unforeseen stress factors (e.g., incompatible excipients, container leaching). | Identify the unknown peaks using LC-MS/MS. Re-evaluate the formulation for excipient compatibility and consider using more inert container materials. |
| Poor mass balance in forced degradation studies. | Formation of volatile byproducts (e.g., propionaldehyde, isopropylamine) or non-chromophoric compounds. Degradation products may also be irreversibly adsorbed to the HPLC column. | Use a mass detector (MS) in parallel with a UV detector to identify non-chromophoric compounds. For volatile byproducts, consider using headspace GC-MS for analysis. Ensure the HPLC method uses a column and mobile phase that elute all potential byproducts. |
| Discoloration of this compound powder or solution. | This is often a sign of photodegradation or oxidation. | Always handle and store the substance in light-resistant containers. For solutions, consider the use of amber vials and prepare them freshly before use. Purging solutions with an inert gas can mitigate oxidation. |
| Inconsistent degradation rates in acidic or basic hydrolysis studies. | Poor pH control or buffer capacity. The drug's own degradation products might be altering the pH of the solution over time. | Use buffers with sufficient capacity to maintain a constant pH throughout the experiment. Monitor the pH of the solution at different time points and adjust if necessary. |
Experimental Protocols
Forced Degradation Study Protocol (General Template)
This protocol is a general guideline based on ICH recommendations and should be optimized for your specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid powder or a solution of this compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Photodegradation: Expose the solid powder or a solution in a transparent container to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute the samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maxima of this compound and its degradation products.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Quantitative Data Summary
The following tables present a template for summarizing quantitative data from forced degradation studies. The values provided are for illustrative purposes only.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | This compound Remaining (%) | Total Impurities (%) |
| 0.1 M HCl | 24 | 60 | 95.2 | 4.8 |
| 0.1 M NaOH | 8 | 60 | 88.5 | 11.5 |
| 3% H₂O₂ | 12 | 25 | 85.1 | 14.9 |
| Dry Heat | 48 | 80 | 98.7 | 1.3 |
| Photolysis | 72 | 25 | 92.3 | 7.7 |
Table 2: Formation of Key Degradation Byproducts
| Stress Condition | 5-formyl-8-hydroxycarbostyril (%) | Desisopropylprocaterol (%) | Other Unknown Impurities (%) |
| 0.1 M HCl | 0.5 | 0.8 | 3.5 |
| 0.1 M NaOH | 2.1 | 1.5 | 7.9 |
| 3% H₂O₂ | 9.8 | 0.6 | 4.5 |
| Photolysis | 3.2 | 1.1 | 3.4 |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
How to prevent oxidation of Procaterol HCl in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Procaterol (B1663013) HCl. This resource provides guidance on preventing the oxidation of Procaterol HCl in experimental setups through a series of troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: Procaterol hydrochloride is a potent and selective beta-2 adrenergic receptor agonist used in the treatment of respiratory diseases. Its chemical structure contains a catechol-like moiety, which is susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. This oxidation can lead to the degradation of the compound and a loss of its biological activity.
Q2: What are the primary factors that accelerate the oxidation of this compound in experimental solutions?
A2: Several factors can accelerate the oxidation of this compound:
-
Exposure to Light: this compound is known to be light-sensitive. Direct exposure to UV or even ambient laboratory light can promote oxidative degradation.
-
pH of the Solution: The stability of this compound is pH-dependent. It is more stable in acidic conditions (pH 4.0-5.0). As the pH increases, the rate of auto-oxidation also increases.
-
Presence of Metal Ions: Trace metal ions, such as ferric (Fe³⁺) and copper (Cu²⁺) ions, can catalyze the oxidation of catecholamines.
-
Dissolved Oxygen: The presence of dissolved oxygen in solvents is a key component in the oxidation process.
-
Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q3: What are the visible signs of this compound oxidation?
A3: A common sign of catecholamine oxidation is a change in the color of the solution, often turning pink to brown. However, significant degradation can occur before any color change is visible. Therefore, it is crucial to rely on analytical methods like HPLC for accurate assessment of stability.
Q4: How can I prevent the oxidation of my this compound stock solutions and experimental samples?
A4: To minimize oxidation, a combination of the following strategies is recommended:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control pH: Prepare solutions in a slightly acidic buffer, aiming for a pH between 4.0 and 5.0.
-
Use High-Purity Solvents: Utilize high-purity, degassed solvents to minimize dissolved oxygen and metal ion contamination.
-
Inert Atmosphere: For sensitive experiments, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Add Antioxidants: Incorporate antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) into your solutions.
-
Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions.
-
Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) and avoid unnecessary exposure to high temperatures during experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound concentration in solution, confirmed by HPLC. | 1. Oxidation due to light exposure. 2. Incorrect pH of the solvent or buffer. 3. Presence of catalytic metal ions. 4. High levels of dissolved oxygen. | 1. Store and handle all solutions in light-protected containers. 2. Verify the pH of your solvent/buffer and adjust to pH 4.0-5.0. 3. Use high-purity water and reagents. Consider adding a chelating agent like EDTA (e.g., 0.1 mM). 4. Degas solvents by sparging with nitrogen or argon before use. |
| Inconsistent results between experimental replicates. | 1. Variable exposure to light or temperature. 2. Inconsistent preparation of solutions. 3. Contamination of some but not all samples. | 1. Standardize experimental setup to ensure all samples have identical light and temperature exposure. 2. Prepare a single batch of stock solution for all replicates. 3. Use fresh, high-purity solvents for each experiment. |
| Appearance of unknown peaks in HPLC chromatogram during a time-course experiment. | 1. Formation of degradation products. 2. Interaction with other components in the experimental medium. | 1. Implement preventative measures against oxidation. If degradation is unavoidable, identify the degradation products using techniques like LC-MS/MS. 2. Run control experiments with individual components to identify any interactions. |
Quantitative Data on this compound Degradation
The following table summarizes the kinetic data for the auto-oxidation of Procaterol in buffered acidic solutions. This data highlights the significant impact of pH on the stability of the compound.
| pH | Temperature (°C) | Pseudo First-Order Rate Constant (k, hr⁻¹) | Induction Period (hr) |
| 4.0 | 60 | - | > 24 |
| 5.0 | 60 | 0.009 | 8.0 |
| 6.0 | 60 | 0.065 | 2.5 |
| Data adapted from Chen, T., & Chafetz, L. (1987). Kinetics of procaterol auto-oxidation in buffered acid solutions. Journal of pharmaceutical sciences, 76(9), 703-6. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL this compound stock solution with antioxidants.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen for 20 minutes)
-
Ascorbic acid
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Amber glass volumetric flask
-
Calibrated pH meter
Procedure:
-
Weigh the required amount of this compound and ascorbic acid (a common starting concentration for ascorbic acid is 0.1% w/v).
-
In an amber volumetric flask, dissolve the ascorbic acid in a portion of the deoxygenated water.
-
Add the weighed this compound to the flask and dissolve it in the ascorbic acid solution.
-
Add deoxygenated water to approximately 90% of the final volume.
-
Adjust the pH of the solution to 4.5 using 0.1 M HCl or 0.1 M NaOH, while gently stirring.
-
Bring the solution to the final volume with deoxygenated water.
-
Store the solution at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study - Oxidative Stress
This protocol outlines a typical procedure for inducing oxidative degradation of this compound for analytical method validation and degradation pathway analysis.
Materials:
-
This compound
-
3% Hydrogen peroxide (H₂O₂) solution
-
High-purity water
-
Mobile phase for HPLC analysis
-
Amber vials
Procedure:
-
Prepare a 1 mg/mL solution of this compound in high-purity water.
-
In an amber vial, mix equal volumes of the this compound solution and 3% H₂O₂. This will result in a final H₂O₂ concentration of 1.5%.
-
Keep the solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the samples by a stability-indicating HPLC method.
-
A control sample of this compound in water without H₂O₂ should be run in parallel.
Protocol 3: Stability-Indicating HPLC Method for this compound
This method is based on official monographs and is suitable for separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol (B129727) and 10 mL of glacial acetic acid.
-
**Flow
Technical Support Center: Troubleshooting Inconsistent Results with Procaterol HCl in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when using Procaterol (B1663013) Hydrochloride (HCl) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Procaterol HCl in cell-based assays?
A1: this compound is a potent and selective beta-2 adrenergic receptor (β2AR) agonist.[1] Its primary mechanism involves binding to β2ARs, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs alpha subunit, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[2] In smooth muscle cells, this cascade results in relaxation and bronchodilation.[2][3]
Q2: In which cell lines can I expect to see a response to this compound?
A2: this compound is effective in cell lines that endogenously or recombinantly express the β2-adrenergic receptor. This includes, but is not limited to, human bronchial epithelial cells (like BEAS-2B), airway smooth muscle cells, and various immune cells such as human monocytes.[4][5] The magnitude of the response will depend on the receptor expression level in the chosen cell line.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Generally, concentrations ranging from 0.1 nM to 100 nM are reported to be effective. For instance, it has been shown to inhibit Th2-related chemokine production in human monocytes and bronchial epithelial cells in the 10⁻¹⁰ to 10⁻⁷ M range.[5] In studies with dog tracheal smooth muscle, it inhibited acetylcholine-induced contractions with an ID50 of 0.3 nM.[2] For inhibition of TNF-α release from human monocytes, an IC50 of 57.8 nM has been reported.[4]
Q4: Can this compound activate signaling pathways other than the cAMP pathway?
A4: Yes, beyond the classical β2-adrenoceptor-cAMP pathway, this compound has been shown to influence other signaling cascades. For example, its inhibitory effects on chemokine production in monocytes and bronchial epithelial cells may be mediated through the NF-κB and MAPK (p38 and JNK) pathways.[5]
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments.
-
Potential Cause 1: Cell Passage Number and Health.
-
Recommendation: Cell lines can exhibit altered receptor expression and signaling capacity at high passage numbers. It is crucial to use cells within a consistent and low passage number range. Regularly assess cell viability using methods like Trypan Blue exclusion to ensure cultures are healthy before initiating an experiment.
-
-
Potential Cause 2: Inconsistent Agonist Preparation.
-
Recommendation: this compound should be stored as recommended by the supplier, typically desiccated and protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and make serial dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
-
Potential Cause 3: Assay Conditions.
-
Recommendation: Factors such as cell seeding density, incubation times, and serum concentration in the media can all impact the outcome. Optimize these parameters for your specific cell line and assay. Serum components can sometimes interfere with compound activity, so consider serum-starving cells for a period before treatment if appropriate for your assay.
-
Issue 2: Lower than expected potency (high EC50/IC50) or efficacy.
-
Potential Cause 1: Low Receptor Expression.
-
Recommendation: The cell line you are using may have low endogenous expression of the β2-adrenergic receptor. Confirm receptor expression levels using techniques like qPCR, Western blot, or a radioligand binding assay. If expression is low, consider using a cell line engineered to overexpress the β2AR.
-
-
Potential Cause 2: Receptor Desensitization.
-
Recommendation: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and downregulation, reducing the cellular response. Consider shorter incubation times or pretreating with agents that can modulate this process if it aligns with your experimental goals.
-
-
Potential Cause 3: Assay Detection Window.
-
Recommendation: The kinetics of the cellular response can vary. For instance, cAMP production is often transient, peaking at an early time point and then declining. Perform a time-course experiment to identify the optimal window for measuring your endpoint.
-
Issue 3: No response to this compound.
-
Potential Cause 1: Inactive Compound.
-
Recommendation: Verify the integrity and purity of your this compound stock. If possible, test a new batch or a different lot of the compound.
-
-
Potential Cause 2: High Phosphodiesterase (PDE) Activity.
-
Recommendation: In cAMP assays, high PDE activity can rapidly degrade the cAMP produced, masking the effect of this compound. It is standard practice to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.
-
-
Potential Cause 3: Incorrect Assay Setup.
-
Recommendation: Carefully review the entire experimental protocol. Ensure that all reagents were added in the correct order and at the appropriate concentrations. Forgetting a critical reagent, like a PDE inhibitor in a cAMP assay or the substrate in an ELISA, will lead to a lack of signal.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various cell-based assays.
| Parameter | Cell Type | Assay | Value | Reference |
| IC50 | Human Monocytes | TNF-α Inhibition (LPS-stimulated) | 57.8 nM (95% CI: 26.5-87.9 nM) | [4] |
| ID50 | Dog Tracheal Smooth Muscle | Inhibition of Acetylcholine (30 nM)-induced Contraction | 0.3 nM | [2] |
| ID50 | Dog Tracheal Smooth Muscle | Inhibition of Histamine (10 µM)-induced Phasic Contraction | 0.15 nM | [2] |
| ID50 | Dog Tracheal Smooth Muscle | Inhibition of Histamine (10 µM)-induced Tonic Contraction | 0.01 nM | [2] |
| Effective Concentration | Human Monocytes & Bronchial Epithelial Cells | Inhibition of Th2-related Chemokine Production | 0.1 nM - 100 nM | [5] |
| Effective Concentration | Human Lung Fragments | Inhibition of Histamine & Leukotriene Release | 0.1 nM - 100 nM |
Experimental Protocols
cAMP Measurement Assay (Competitive Immunoassay)
This protocol provides a general framework for measuring intracellular cAMP levels following stimulation with this compound.
-
Cell Plating: Seed cells (e.g., BEAS-2B) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Stimulation:
-
Wash the cells gently with serum-free medium.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well.
-
Incubate for 10-15 minutes at 37°C.
-
Add 50 µL of this compound dilutions (prepared in stimulation buffer) to the appropriate wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions for your specific cAMP assay kit.
-
cAMP Detection: Perform the competitive binding assay as per the kit protocol. This typically involves adding a known amount of labeled cAMP and a specific anti-cAMP antibody.
-
Signal Measurement: Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence). The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in your samples by interpolating from the standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells.
Cytokine Release Assay (ELISA)
This protocol outlines the steps for measuring the effect of this compound on the release of a specific cytokine (e.g., TNF-α) from cells.
-
Cell Stimulation:
-
Plate cells (e.g., human monocytes) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production. Include appropriate controls (untreated, vehicle + stimulus, this compound alone).
-
Incubate for the desired period (e.g., 18-24 hours).
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Plot the cytokine concentration against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: this compound canonical signaling pathway.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of procaterol on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tachycardic Effects of Procaterol in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the beta-2 adrenergic agonist, Procaterol, in animal models. The focus is on understanding and managing its tachycardic effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Procaterol and why does it cause tachycardia?
Procaterol is a potent beta-2 adrenergic receptor agonist used as a bronchodilator.[1][2] Its primary therapeutic effect is the relaxation of bronchial smooth muscle.[1] However, beta-2 adrenergic receptors are also present in cardiac tissue. Stimulation of these receptors can lead to an increase in heart rate, known as tachycardia.[1] This occurs through the activation of Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3]
Q2: In which animal models have the tachycardic effects of Procaterol been studied?
The cardiac effects of Procaterol and other beta-2 agonists have been investigated in various animal models, most notably in dogs and rodents (rats and mice).[4][5][6][7] Dogs have been used to study the selective inhibition of Procaterol-induced tachycardia, while rats are common models for cardiovascular and toxicological studies where heart rate and ECG parameters are monitored.[4][8][9]
Q3: What are the typical doses of Procaterol that induce tachycardia in animal models?
The dose of Procaterol required to induce tachycardia can vary depending on the animal model and the route of administration. In anesthetized dogs, intravenous (i.v.) administration of Procaterol has been shown to induce a tachycardic response.[4] While specific dose-response data for tachycardia is limited in publicly available literature, it is crucial to perform a dose-finding study in your specific animal model to determine the optimal dose that balances bronchodilatory effects with manageable tachycardia.
Q4: How can I monitor Procaterol-induced tachycardia in my animal model?
Continuous monitoring of heart rate is essential. This can be achieved through various methods depending on the animal model and experimental setup:
-
Electrocardiogram (ECG): This is the gold standard for assessing heart rate and rhythm. In rats, ECG parameters can be monitored after interventions to identify changes in heart rate and potential arrhythmias.[9][10][11]
-
Telemetry: For conscious and freely moving animals, telemetry systems provide continuous and stress-free monitoring of heart rate and other physiological parameters.
-
Pulse Oximetry: In some cases, a pulse oximeter with a sensor appropriate for the animal species can provide real-time heart rate data.
Troubleshooting Guides
Issue 1: No significant tachycardic effect is observed after Procaterol administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose of Procaterol may be too low to elicit a significant tachycardic response. Gradually increase the dose in a pilot study to establish a dose-response curve for heart rate. |
| Route of Administration | The bioavailability and onset of action of Procaterol can vary with the route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral).[12][13] Ensure the chosen route is appropriate for rapid and systemic distribution to observe acute cardiac effects. Intravenous administration typically produces the most immediate and potent response.[4] |
| Anesthesia | The type of anesthetic used can influence cardiovascular parameters.[9] Some anesthetics may suppress the tachycardic response. If possible, use an anesthetic with minimal cardiovascular side effects or consider using telemetry in conscious animals. |
| Animal Strain/Species Differences | There can be significant inter-species and even inter-strain variations in drug responses.[14][15] Review the literature for data on the specific animal model you are using. If data is unavailable, a thorough characterization of the response in your model is necessary. |
Issue 2: Excessive tachycardia or arrhythmias are observed, jeopardizing the animal's welfare.
| Possible Cause | Troubleshooting Step |
| Procaterol Overdose | The administered dose is too high, leading to excessive stimulation of cardiac beta-2 adrenergic receptors. Reduce the dose of Procaterol to a level that achieves the desired experimental effect without causing severe adverse cardiac events. Overdosage can lead to tachycardiac arrhythmia, hypotension, and nervousness.[1] |
| Interaction with other substances | Concurrent administration of other drugs, such as catecholamines (e.g., epinephrine), can potentiate the adrenoceptor-stimulating effects of Procaterol, potentially leading to arrhythmias or cardiac arrest.[1] Avoid co-administration of substances that may have synergistic effects on the cardiovascular system. |
| Underlying Pathophysiology | In disease models, the underlying pathology may predispose the animals to exaggerated cardiac responses. Carefully monitor cardiovascular parameters and be prepared to intervene if necessary. |
Issue 3: Difficulty in differentiating Procaterol-induced tachycardia from stress-induced heart rate increase.
| Possible Cause | Troubleshooting Step |
| Handling Stress | The stress of handling and drug administration can independently increase heart rate. |
| Acclimatization | Ensure animals are adequately acclimatized to the experimental environment and procedures to minimize stress. |
| Baseline Measurement | Obtain a stable baseline heart rate before any intervention. Allow the animal to return to baseline between procedures. |
| Control Group | Include a vehicle-treated control group to account for the effects of the administration procedure itself. |
| Telemetry | Utilize telemetry for monitoring heart rate in conscious, unrestrained animals to eliminate handling stress during data collection.[9] |
Experimental Protocols & Data
Protocol 1: Induction and Measurement of Procaterol-Induced Tachycardia in Anesthetized Rats
This protocol provides a general framework. Specific doses and timings should be optimized in your laboratory.
1. Animal Preparation:
- Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine, being mindful of their cardiovascular effects).
- Maintain body temperature at 37°C using a heating pad.
- Insert a catheter into the femoral vein for intravenous drug administration.
- Attach ECG leads (e.g., needle electrodes) in a standard lead II configuration to monitor heart rate and rhythm.[10]
2. Baseline Measurement:
- Allow the animal to stabilize for at least 20 minutes after surgical procedures.
- Record a stable baseline ECG for 5-10 minutes.
3. Procaterol Administration:
- Administer Procaterol hydrochloride intravenously. Start with a low dose (e.g., 1 µg/kg) and gradually increase in subsequent experiments to establish a dose-response relationship.
- Administer a vehicle control (e.g., saline) in a separate group of animals.
4. Data Acquisition and Analysis:
- Continuously record the ECG throughout the experiment.
- Analyze the ECG data to determine the heart rate at baseline and at various time points after Procaterol administration (e.g., 1, 5, 15, and 30 minutes).
- Calculate the change in heart rate from baseline for each dose and time point.
Protocol 2: Mitigation of Procaterol-Induced Tachycardia with Zatebradine in Anesthetized Dogs
This protocol is based on a study by K. Noguchi et al. (1997).[4]
1. Animal Preparation:
- Anesthetize and artificially ventilate beagle dogs.
- Monitor heart rate and arterial blood pressure continuously.
2. Zatebradine Administration:
- Administer Zatebradine intravenously at doses ranging from 0.05 to 1.5 mg/kg.[4]
3. Procaterol Challenge:
- After the effects of Zatebradine on baseline heart rate are established, administer Procaterol intravenously to induce tachycardia.
4. Data Analysis:
- Compare the increase in heart rate in response to Procaterol in the presence and absence of Zatebradine.
- Zatebradine has been shown to dose-dependently attenuate the increase in heart rate in response to Procaterol.[4]
Quantitative Data: Effect of Zatebradine on Procaterol-Induced Tachycardia in Dogs
| Treatment Group | Dose of Zatebradine (mg/kg, i.v.) | Attenuation of Procaterol-Induced Tachycardia |
| Control | 0 | No attenuation |
| Zatebradine | 0.05 - 1.5 | Dose-dependent attenuation |
| Data summarized from Noguchi et al., 1997.[4] |
Quantitative Data: Effect of Propranolol (B1214883) on Heart Rate in Rodents
| Animal Model | Propranolol Dose | Effect on Heart Rate |
| Rats | 1 mg/kg (bolus) | Attenuated catecholamine-induced cardiac changes.[6] |
| Mice | 2, 4, 8, and 12 mg/kg (daily injections) | Studied for effects on memory, with expected beta-blockade.[7] |
| Note: These doses are from studies with different experimental aims but demonstrate effective ranges for beta-blockade. |
Signaling Pathways and Workflows
Beta-2 Adrenergic Receptor Signaling Pathway Leading to Tachycardia
Caption: Procaterol binding to beta-2 adrenergic receptors activates a signaling cascade that increases heart rate.
Experimental Workflow for Managing Procaterol-Induced Tachycardia
References
- 1. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Effects of procaterol, a beta-2-adrenoceptor stimulant, on neuroeffector transmission in human bronchial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zatebradine inhibits tachycardia induced by bronchodilators without affecting respiratory resistance in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and post-junctional actions of procaterol, a beta 2-adrenoceptor stimulant, on dog tracheal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol Alleviates Cardiac Injury After Acute Catecholamine Infusion Through p38-MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of propranolol impairs inhibitory avoidance retention in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E.C.G. findings in normal rats and after administration of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of propranolol on myocardial performance during acute normovolemic hemodilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Problems in physiological experimental animal models investigated with factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the problems related to animal models – faCellitate [facellitate.com]
Technical Support Center: Procaterol HCl and Xanthine Derivative Co-administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the drug interactions between procaterol (B1663013) HCl and xanthine (B1682287) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacodynamic interaction of concern when co-administering procaterol HCl and xanthine derivatives?
The primary concern is the potential for an aggravated decrease in serum potassium levels (hypokalemia) and an increased risk of cardiac adverse effects, such as arrhythmias.[1][2][3] Both β2-agonists and xanthine derivatives can independently cause a shift of potassium into cells, and their combined use can potentiate this effect.
Q2: Are there any synergistic therapeutic effects observed with this combination?
Yes, a study has shown that a combination of low-dose theophylline (B1681296) and procaterol can have synergistic anti-inflammatory effects by inhibiting eosinophil degranulation.[4] This suggests a potential therapeutic benefit in asthma treatment beyond bronchodilation.
Q3: What are the known pharmacokinetic parameters of this compound when administered alone?
Pharmacokinetic data for this compound administered orally without a co-administered xanthine derivative is available. This information is crucial for designing interaction studies.
Table 1: Pharmacokinetic Parameters of Oral this compound (Single Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1.44 - 1.6 hours | [5][6] |
| Cmax (Peak Plasma Concentration) for 50 µg dose | ~136.4 pg/mL | [6] |
| Elimination Half-life (t½) | ~3.83 - 4.2 hours | [5][6] |
Q4: Is there any known impact of co-administration on the pharmacokinetics of either this compound or xanthine derivatives?
Currently, there is a lack of publicly available clinical trial data specifically detailing the pharmacokinetic interactions (i.e., changes in Cmax, Tmax, AUC) upon co-administration of this compound and xanthine derivatives. Researchers should design their studies to collect this data as a primary or secondary endpoint.
Troubleshooting Guide
Problem 1: Observing a significant decrease in serum potassium levels in study subjects.
-
Cause: This is an expected pharmacodynamic interaction. Both this compound (a β2-agonist) and xanthine derivatives can cause a shift of potassium from the extracellular to the intracellular compartment, leading to hypokalemia.[1][3]
-
Solution:
-
Implement continuous or frequent serum potassium monitoring throughout the study.[2]
-
Establish a clear protocol for potassium supplementation if levels fall below a predefined threshold.
-
Ensure subjects are well-hydrated and have a balanced electrolyte intake.
-
Consider exclusion criteria for subjects with pre-existing hypokalemia or those on potassium-depleting medications.
-
Problem 2: Detection of cardiac arrhythmias or significant changes in ECG readings.
-
Cause: The co-administration of this compound and xanthine derivatives can increase the risk of cardiac adverse events, including tachycardia and other arrhythmias.[1][3] This can be exacerbated by hypokalemia.
-
Solution:
-
Conduct baseline ECGs on all subjects to rule out pre-existing cardiac conditions.
-
Implement continuous ECG monitoring (telemetry) or frequent ECG assessments during the study period, especially around the time of expected peak drug concentrations.
-
Have a clear protocol for managing cardiac events, including immediate discontinuation of the study drugs and appropriate medical intervention.
-
Establish well-defined criteria for subject withdrawal in the event of significant ECG changes.
-
Problem 3: Difficulty in quantifying plasma concentrations of this compound.
-
Cause: Procaterol is administered in very low doses (micrograms), resulting in low plasma concentrations that can be challenging to detect with standard analytical methods.[7]
-
Solution:
-
Utilize highly sensitive and specific analytical methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS).[7][8] Radioimmunoassay has also been used.[5][9]
-
Ensure proper sample handling and storage to prevent degradation of the analyte.
-
Develop and validate the analytical method according to regulatory guidelines before analyzing study samples.
-
Experimental Protocols
A. Hypothetical Co-administration Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended to assess the pharmacokinetic and pharmacodynamic interactions.
-
Subject Population: Healthy adult volunteers are typically used in initial interaction studies. Subjects should undergo a thorough medical screening, including baseline ECG and serum electrolyte measurements.
-
Drug Administration:
-
Treatment Arms:
-
This compound + Placebo for xanthine derivative
-
Xanthine derivative + Placebo for this compound
-
This compound + Xanthine derivative
-
-
A washout period of at least five times the half-life of the longest-lived drug should be implemented between treatment periods.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples should be collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma should be separated and stored at -80°C until analysis.
-
Urine samples can also be collected to assess renal clearance.
-
-
Pharmacodynamic Assessments:
-
Cardiovascular: Continuous ECG monitoring for the first 12 hours post-dose, with regular heart rate and blood pressure measurements.
-
Serum Potassium: Blood samples for potassium measurement should be taken at the same time points as the pharmacokinetic samples.
-
-
Analytical Method:
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and Xanthine Derivatives.
Experimental Workflow
Caption: Crossover study design for co-administration experiments.
References
- 1. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. mims.com [mims.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Synergistic effect of theophylline and procaterol on interleukin-5-induced degranulation from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and relative bioavailability of oral procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Determination of procaterol in human plasma by gas chromatography/electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of procaterol: dose proportionality after administration of single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Commercial Procaterol HCl for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of commercial Procaterol (B1663013) HCl. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial Procaterol HCl for research use?
A1: Commercial this compound intended for research should generally have a purity of 98.5% or higher, calculated on an anhydrous basis.[1] The material should appear as white to pale yellowish-white crystals or a crystalline powder.[1]
Q2: What are the common impurities that might be present in commercial this compound?
A2: Impurities in commercial this compound can include related substances from the manufacturing process, degradation products, heavy metals, and residual solvents. One known related substance is threoprocaterol hydrochloride.[1] Several other impurities are cataloged by chemical suppliers, though their specific structures are often proprietary.[2][][4][5][6]
Q3: How should I store this compound to maintain its purity?
A3: this compound is sensitive to light and will gradually change color upon exposure.[1] It should be stored in light-resistant, tight containers.[1] It is stable under recommended storage conditions but is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[7]
Q4: What analytical techniques are most suitable for determining the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and detecting related substances.[1] Other highly sensitive and specific methods, particularly for quantification in biological matrices, include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11] For identity confirmation, Infrared (IR) Spectrophotometry and Ultraviolet-visible (UV-Vis) Spectrophotometry are also employed.[1]
Q5: What are the key identification tests for this compound?
A5: Key identification tests include:
-
UV-Vis Spectrophotometry: The absorption spectrum of a solution should match the reference spectrum.[1]
-
Infrared Spectrophotometry: The IR absorption spectrum obtained using a potassium bromide disk should match the reference spectrum.[1]
-
Qualitative Test for Chloride: A solution of this compound should give a positive test for chloride ions.[1]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH. The pH of a 1 in 100 solution of this compound is between 4.0 and 5.0.[1]- Flush the column with a strong solvent, or replace the column if necessary.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the pump. | - Use a column oven to maintain a constant temperature (e.g., around 40°C as suggested in some methods).[1]- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump. |
| Extraneous Peaks in the Chromatogram | - Contaminated mobile phase or diluent.- Impurities in the sample.- Carryover from previous injections. | - Use HPLC-grade solvents and freshly prepared mobile phase.- Analyze a blank (diluent) injection to identify solvent-related peaks.- Implement a robust needle wash protocol between injections. |
| Poor Resolution Between Procaterol and Impurities | - Suboptimal mobile phase composition.- Inadequate column chemistry.- Flow rate is too high. | - Adjust the ratio of organic modifier (e.g., methanol) to the aqueous phase.[1]- Ensure the column used can resolve procaterol from known impurities like threoprocaterol.[1]- Optimize the flow rate; a lower flow rate can improve resolution. |
Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution of this compound | - Use of an inappropriate solvent.- Insufficient solvent volume or mixing. | - this compound is soluble in water, formic acid, and methanol (B129727), and slightly soluble in ethanol.[1] Use one of these recommended solvents.- Ensure adequate vortexing or sonication to aid dissolution. |
| Sample Degradation During Preparation | - Exposure to light.- High temperatures.- Incompatible pH of the diluent. | - Prepare samples under amber light or in amber vials to protect from light.[1]- Avoid heating solutions unless specified in the protocol. Warming can be used to dissolve the substance in formic acid for assay purposes.[1]- Use a diluent with a pH between 4.0 and 5.0. |
Experimental Protocols
HPLC Method for Related Substances
This protocol is adapted from the Japanese Pharmacopoeia guidelines for Procaterol Hydrochloride.[1]
Objective: To determine the presence of related substances in a sample of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium 1-pentanesulfonate
-
Glacial acetic acid
-
Threoprocaterol hydrochloride (for column selection)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol and 10 mL of glacial acetic acid.
-
Sample Solution Preparation: Dissolve 0.10 g of this compound in 100 mL of diluted methanol (1 in 2) to obtain the sample solution.
-
Standard Solution Preparation: Pipette 1 mL of the sample solution and add diluted methanol (1 in 2) to make exactly 100 mL.
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Column Temperature: A constant temperature of about 40°C.
-
Flow Rate: Adjust the flow rate so that the retention time of procaterol is approximately 15 minutes.
-
Detection Wavelength: To be determined based on the UV absorbance maxima of this compound.
-
Injection Volume: 2 µL.
-
-
System Suitability:
-
Column Selection: Dissolve 0.020 g each of Procaterol Hydrochloride and threoprocaterol hydrochloride in 100 mL of diluted methanol (1 in 2). To 15 mL of this solution, add diluted methanol (1 in 2) to make 100 mL. Inject 2 µL of this solution. The resolution between the procaterol and threoprocaterol peaks should be not less than 3.
-
Detection Sensitivity: Adjust the sensitivity so that the peak height of procaterol from 2 µL of the standard solution is not less than 10 mm.
-
-
Analysis: Inject the sample solution and the standard solution. The measurement time should be 2.5 times the retention time of the procaterol peak.
Assay by Titration
This protocol is based on the official monograph for Procaterol Hydrochloride.[1]
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample (accurately weighed)
-
Formic acid
-
0.1 mol/L Perchloric acid VS (Volumetric Standard)
-
Acetic anhydride (B1165640)
-
0.1 mol/L Sodium acetate (B1210297) VS
-
Potentiometric titrator
Procedure:
-
Weigh accurately about 0.25 g of the this compound sample.
-
Add 2 mL of formic acid and dissolve by warming.
-
Add exactly 15 mL of 0.1 mol/L perchloric acid VS.
-
Add 1 mL of acetic anhydride and heat on a water bath for 30 minutes.
-
Cool the solution.
-
Add 60 mL of acetic anhydride.
-
Titrate the excess perchloric acid with 0.1 mol/L sodium acetate VS using a potentiometric titrator.
-
Perform a blank determination using the same procedure without the sample.
-
Calculate the percentage of this compound in the sample.
Quantitative Data Summary
Table 1: Purity and Impurity Specifications for this compound[1]
| Parameter | Specification |
| Assay (on anhydrous basis) | Not less than 98.5% |
| Heavy Metals | Not more than 10 ppm |
| Water Content | 2.5% - 3.3% |
| Residue on Ignition | Not more than 0.10% |
| Related Substances | To be determined by HPLC; individual and total impurities should be within specified limits. |
Table 2: HPLC Operating Parameters[1]
| Parameter | Condition |
| Mobile Phase | A mixture of sodium 1-pentanesulfonate solution, methanol, and glacial acetic acid. |
| Column Temperature | Constant at approximately 40°C. |
| Flow Rate | Adjusted for a procaterol retention time of ~15 minutes. |
| System Suitability (Resolution) | Resolution between procaterol and threoprocaterol peaks ≥ 3. |
Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Troubleshooting guide for HPLC peak shape issues.
Caption: Potential degradation pathways of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Procaterol Impurities | SynZeal [synzeal.com]
- 5. theclinivex.com [theclinivex.com]
- 6. This compound - CAS - 59828-07-08 | Axios Research [axios-research.com]
- 7. abmole.com [abmole.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Head-to-head comparison of Procaterol and Formoterol on bronchodilation duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the bronchodilation duration of two prominent beta-2 adrenergic agonists: procaterol (B1663013) and formoterol (B127741). The information presented is collated from various clinical studies to support research and development in respiratory therapeutics.
Quantitative Data Summary
The following table summarizes the bronchodilation duration of procaterol and formoterol as reported in clinical trials. The primary endpoint for duration is typically the time over which a significant improvement in Forced Expiratory Volume in one second (FEV1) is maintained compared to baseline or placebo.
| Drug | Dose | Route of Administration | Duration of Action | Key Findings & Citations |
| Procaterol | 25 mcg | Inhaled | 4-6 hours | In a direct comparison, significant bronchodilation was observed for six hours compared to baseline and four hours compared to placebo.[1] |
| 10 mcg | Inhaled | ~6 hours (FEV1) | A study in asthmatic children showed a duration of action of 6 hours based on FEV1 measurements.[2] | |
| 0.05 mg & 0.10 mg | Oral | Up to 8 hours | Bronchodilation was evident for up to 8 hours, with FEV1 still above predose values at the 8-hour mark for the 0.10 mg dose.[3] The onset is within 5 minutes for inhalation with a duration of up to 8 hours.[4][5] | |
| Formoterol | 12 mcg | Inhaled | ~12 hours | Maintained significant bronchodilation for 12 hours after dosing in a direct comparison with procaterol.[1] Formoterol has an extended duration of action of up to 12 hours.[6] |
| 6 mcg, 12 mcg, 24 mcg | Inhaled (Dry Powder) | 9.75 - 11.7 hours | The median time with 20% or more of the maximum achieved increase in FEV1 was sustained for approximately 9 hours and 45 minutes with 6 mcg, 11 hours and 22 minutes with 12 mcg, and 11 hours and 42 minutes with 24 mcg.[7] | |
| 12 mcg & 24 mcg | Inhaled | 8.1 - 11.2 hours | When calculating the time for the group mean FEV1 to return to baseline, the duration was 6.8 hours for 12 mcg and 11.2 hours for 24 mcg.[8] |
Experimental Protocols
The assessment of bronchodilation duration in the cited studies typically involves randomized, double-blind, placebo-controlled clinical trials. A common methodology is outlined below.
Study Design: A randomized, double-blind, crossover or parallel-group study is conducted with patients diagnosed with stable asthma or Chronic Obstructive Pulmonary Disease (COPD).
Inclusion Criteria: Participants typically demonstrate a reversible airway obstruction, often defined as a ≥15% increase in FEV1 following the administration of a short-acting beta-2 agonist.
Procedure:
-
Baseline Measurement: After a washout period for any existing bronchodilator medication, baseline pulmonary function tests are performed. The primary measurement is the Forced Expiratory Volume in one second (FEV1). Other parameters like Forced Vital Capacity (FVC) and Peak Expiratory Flow Rate (PEFR) may also be recorded.
-
Drug Administration: A single dose of the investigational drug (procaterol or formoterol at a specified dose), a comparator drug (like salbutamol), or a placebo is administered to the participants, often via a metered-dose inhaler or a dry powder inhaler.
-
Post-Dose Monitoring: Pulmonary function tests, primarily FEV1, are repeated at regular intervals over a 12-hour period.[1][7][9] Common time points for measurement are 1, 3, 5, 10, 15, and 30 minutes post-inhalation, and then hourly for up to 12 hours.[7]
-
Data Analysis: The duration of bronchodilation is determined by the time interval during which the FEV1 remains significantly elevated above the baseline or placebo values.
The following diagram illustrates a typical experimental workflow for assessing bronchodilation duration.
References
- 1. Prolonged bronchodilating effect of formoterol versus procaterol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of inhaled procaterol hydrochloride in children with bronchial asthma, with particular reference to duration of effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A placebo-controlled trial of procaterol: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Formoterol - Wikipedia [en.wikipedia.org]
- 7. Time course and duration of bronchodilatation with formoterol dry powder in patients with stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the duration of the bronchodilator effect of 12 micrograms and 24 micrograms of inhaled formoterol and 200 micrograms inhaled salbutamol in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Procaterol HCl: A Comparative Guide to its Beta-2 Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Procaterol HCl for the beta-2 adrenergic receptor (β2-AR) versus the beta-1 adrenergic receptor (β1-AR). Procaterol's performance is benchmarked against other prominent short- and long-acting β2-agonists, Salbutamol and Formoterol, respectively. The information herein is supported by experimental data from peer-reviewed scientific literature to ensure objectivity and accuracy.
Quantitative Selectivity Profile
The therapeutic efficacy of β2-agonists in treating respiratory conditions like asthma and COPD is intrinsically linked to their selectivity for the β2-AR, which is predominantly expressed in bronchial smooth muscle, over the β1-AR, which is abundant in cardiac tissue. Higher selectivity for the β2-AR is desirable to minimize potential cardiac side effects.
Procaterol demonstrates a high degree of selectivity for the β2-adrenergic receptor. Experimental data indicates a selectivity ratio of approximately 612-fold for the β2-AR over the β1-AR. This is compared to Salbutamol, a widely used short-acting β2-agonist, and Formoterol, a long-acting β2-agonist.
| Drug | β1-AR Affinity (K_p/K_D) (nM) | β2-AR Affinity (K_p/K_D) (nM) | Selectivity Ratio (β1/β2) | Reference |
| This compound | 4900 | 8 | ~612 | [1] |
| Salbutamol | - | - | 27 - 29 | [2] |
| Formoterol | 776 | 0.23 | ~3374 | [3] |
Note: Affinity is represented by the dissociation constant (K_p or K_D), where a lower value indicates higher affinity. The selectivity ratio is calculated by dividing the β1 affinity by the β2 affinity. Data for Salbutamol's individual affinity constants were not available in the reviewed literature, but its selectivity ratio is provided.
Signaling Pathway and Experimental Workflow
To understand how the selectivity of these compounds is determined and their mechanism of action, the following diagrams illustrate the relevant biological pathway and a standard experimental workflow.
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like Procaterol initiates a signaling cascade within bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.
Experimental Workflow: Competitive Radioligand Binding Assay
The binding affinity of a compound to a receptor is commonly determined using a competitive radioligand binding assay. This workflow outlines the key steps in this process.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are generalized protocols for key assays used to determine the selectivity profile of β-adrenergic receptor agonists.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
a. Materials:
-
Cell membranes from a stable cell line (e.g., CHO-K1) expressing human recombinant β1 or β2-adrenergic receptors.[4][5]
-
Radioligand: [3H]-CGP 12177, a high-affinity β-adrenergic receptor antagonist.[4][5]
-
Test compounds: this compound, Salbutamol, Formoterol.
-
Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration.
-
Assay buffer (e.g., HBSS or Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
b. Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of propranolol.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the functional potency (EC50) of an agonist by quantifying the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the β-adrenergic signaling pathway.
a. Materials:
-
Whole cells (e.g., CHO-K1) stably expressing human recombinant β1 or β2-adrenergic receptors.[4][5]
-
Test compounds: this compound, Salbutamol, Formoterol.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Plate reader compatible with the detection kit.
b. Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor in a suitable buffer.
-
Agonist Stimulation: Add serial dilutions of the test compounds to the wells and incubate at 37°C for a defined period to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format where the amount of signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP produced in each well by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This compound exhibits a high degree of selectivity for the beta-2 adrenergic receptor, which is a crucial characteristic for a bronchodilator aimed at minimizing off-target cardiac effects. When compared to other beta-2 agonists, its selectivity profile is favorable. The experimental protocols outlined provide a standardized framework for the evaluation and comparison of the pharmacological properties of such compounds, which is essential for the discovery and development of new and improved respiratory therapeutics. The provided data and methodologies serve as a valuable resource for researchers in the field.
References
- 1. pa2online.org [pa2online.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Procaterol HCl and Other Long-Acting Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Procaterol HCl against other prominent long-acting beta-agonists (LABAs), including Salmeterol, Formoterol, and Indacaterol. The information presented is based on available preclinical experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound is a potent beta-2 adrenergic agonist with a high degree of selectivity for the β2 receptor over the β1 receptor. Preclinical data indicates that its receptor binding affinity and in vitro potency are comparable to other established LABAs. While direct comparative studies including all four agonists are limited, this guide consolidates available preclinical data to offer a comparative perspective on their pharmacological profiles.
Receptor Binding Affinity and Selectivity
The affinity of a beta-agonist for the β1 and β2 adrenergic receptors, and its resulting selectivity, are critical determinants of its therapeutic window. High selectivity for the β2 receptor, which is predominant in bronchial smooth muscle, over the β1 receptor, which is prevalent in cardiac tissue, is desirable to minimize cardiovascular side effects.
| Compound | Receptor Subtype | Dissociation Constant (K) | Selectivity (β1 K / β2 K) | Animal Model/Tissue |
| This compound | β1-adrenoceptor | 4.9 µM (Kp) | 612.5 | Dog coronary artery |
| β2-adrenoceptor | 0.008 µM (Kp) | Rabbit pulmonary artery | ||
| Salmeterol | β1-adrenoceptor | pKi: 5.7 | ~398 | Guinea pig lung |
| β2-adrenoceptor | pKi: 8.3 | Guinea pig lung | ||
| Formoterol | β1-adrenoceptor | pKi: 6.25 | ~89 | Guinea pig lung |
| β2-adrenoceptor | pKi: 8.2 | Guinea pig lung | ||
| Indacaterol | β1-adrenoceptor | pKi: 7.36 | ~0.13 | Recombinant human receptors |
| β2-adrenoceptor | pKi: 5.48 | Recombinant human receptors |
Note: Data for this compound, Salmeterol, and Formoterol are from different studies and experimental conditions, which should be considered when making direct comparisons. A higher pKi value indicates a higher binding affinity. The selectivity ratio for Salmeterol and Formoterol was calculated from the provided pKi values.
In Vitro Potency and Efficacy in Airway Smooth Muscle Relaxation
The ability of a beta-agonist to relax pre-contracted airway smooth muscle is a key indicator of its potential bronchodilator efficacy. This is often assessed in vitro using isolated tracheal or bronchial tissue preparations.
| Compound | Parameter | Value | Agonist-Induced Contraction | Animal Model/Tissue |
| This compound | ID50 | 0.3 nM | Acetylcholine (30 nM) | Dog trachea |
| ID50 | 0.15 nM | Histamine (10 µM) - phasic | Dog trachea | |
| ID50 | 0.01 nM | Histamine (10 µM) - tonic | Dog trachea | |
| Salmeterol | -logEC50 | 8.36 ± 0.16 | Resting Tone | Human bronchus |
| Emax | 74 ± 4% | Resting Tone | Human bronchus | |
| Formoterol | -logEC50 | 9.84 ± 0.22 | Resting Tone | Human bronchus |
| Emax | 94 ± 1% | Resting Tone | Human bronchus | |
| Indacaterol | -logEC50 | 8.82 ± 0.41 | Resting Tone | Human bronchus |
| Emax | 77 ± 5% | Resting Tone | Human bronchus |
Note: A lower ID50 or a higher -logEC50 value indicates greater potency. Emax represents the maximal relaxation effect. The data for this compound is from a different study and experimental setup than the data for the other three LABAs, which were compared directly.
Onset and Duration of Action in Preclinical Models
The onset of action determines how quickly a bronchodilator can relieve symptoms, while the duration of action dictates the dosing frequency.
| Compound | Onset of Action | Duration of Action | Animal Model/Tissue |
| Salmeterol | 19.4 ± 4.3 min | >12 hours | Human bronchus |
| Formoterol | 5.8 ± 0.7 min | 35.3 ± 8.8 min | Human bronchus |
| Indacaterol | 7.8 ± 0.7 min | >12 hours | Human bronchus |
Note: Preclinical data on the onset and duration of action for this compound in a comparable model was not available in the searched literature.
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
Caption: Beta-2 agonist signaling pathway leading to bronchodilation.
Experimental Workflow for In Vitro Tracheal Relaxation Assay
The following diagram illustrates a typical workflow for assessing the potency of a beta-agonist in an isolated tracheal tissue preparation.
Caption: Workflow for in vitro tracheal relaxation experiments.
Experimental Protocols
Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki or Kp) of a test compound for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Tissues rich in the target receptors (e.g., guinea pig lung for β2, dog coronary artery for β1) or cells engineered to express a specific receptor subtype are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Radioligand Binding: The membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]iodocyanopindolol) that binds to the target receptors.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., Procaterol, Salmeterol).
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity on the filters is then quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) or dissociation constant (Kp) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Isolated Tracheal/Bronchial Tissue Relaxation Assay (General Protocol)
Objective: To assess the potency (EC50 or ID50) and efficacy (Emax) of a beta-agonist in relaxing airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal or bronchial rings are isolated from an appropriate animal model (e.g., guinea pig, dog) or human donor tissue and cut into strips.
-
Mounting: The tissue strips are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissues are connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Contraction: A contractile agent (e.g., acetylcholine, histamine, or electrical field stimulation) is added to the organ bath to induce a stable contraction of the smooth muscle.
-
Agonist Addition: The test beta-agonist is added to the bath in a cumulative manner, with increasing concentrations, and the resulting relaxation of the tissue is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the initial induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) or ID50 (the concentration of the agonist that inhibits 50% of the contraction) and the maximal effect (Emax) are calculated.
Conclusion
The available preclinical data suggests that this compound is a potent and highly selective β2-adrenergic agonist. Its in vitro potency in relaxing airway smooth muscle appears to be in a similar range to other established LABAs. However, a comprehensive head-to-head preclinical comparison of this compound with Salmeterol, Formoterol, and Indacaterol under identical experimental conditions is needed for a definitive comparative assessment. Further preclinical studies on the duration of action of Procaterol would also be beneficial. This guide provides a foundational comparison based on the currently available literature to aid in further research and development.
A Comparative Guide to Bioequivalence Studies of Procaterol HCl Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different Procaterol (B1663013) Hydrochloride (HCl) formulations, supported by experimental data from bioequivalence studies. Procaterol HCl is a potent, selective beta-2 adrenergic receptor agonist that induces bronchodilation, making it a critical medication for managing asthma and chronic obstructive pulmonary disease (COPD).[1] Establishing the bioequivalence of new or generic formulations is essential to ensure their therapeutic interchangeability with existing reference products.
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters from bioequivalence studies comparing different this compound formulations. These studies are crucial for demonstrating that a new formulation delivers the active ingredient to the site of action at a similar rate and extent as a reference product.
Table 1: Pharmacokinetic Parameters of Oral this compound Formulations
| Formulation | Cmax (pg/mL) | Tmax (hr) | t½ (hr) | AUC (pg.hr/mL) |
| 50 mcg Tablet | 358 | 1.6 | 4.2 | Not Reported |
| 50 mcg Oral Solution | Essentially superimposable with tablet | Essentially superimposable with tablet | Essentially superimposable with tablet | Essentially superimposable with tablet |
| 50 mcg Syrup | 263 ± 104 | 1.3 ± 0.7 | 4.1 ± 1.8 | 1151 ± 288 |
| 50 mcg Hydrate (B1144303) (Oral) | 136.4 | ~1.44 | ~3.83 | Not Reported |
Data sourced from multiple studies for general reference.[2][3][4]
Table 2: Pharmacodynamic Equivalence of Inhaled this compound Formulations
A study was conducted to evaluate the bioequivalence and safety of a new dry powder inhaler (DPI) compared to an approved DPI in patients with bronchial asthma.[5][6][7]
| Parameter | New DPI (Mean) | Approved DPI (Mean) | Difference in Means | 90% Confidence Interval | Acceptance Criteria | Bioequivalent? |
| AUC (FEV1)/h (L) | 2.53 | 2.50 | 0.041 | 0.004 to 0.078 | -0.15 to 0.15 | Yes |
| Maximum FEV1 (L) | Not Directly Reported | Not Directly Reported | 0.033 | -0.008 to 0.074 | -0.15 to 0.15 | Yes |
FEV1: Forced Expiratory Volume in the first second. AUC (FEV1)/h represents the area under the FEV1-time curve.[5][6][7]
Another study assessed the therapeutic equivalence between a procaterol hydrochloride dry powder inhaler (DPI) and a metered-dose inhaler (MDI).[8]
| Parameter | Difference between Treatments | 90% Confidence Interval | Acceptance Criteria | Bioequivalent? |
| Mean AUC (FEV1)/h (L) | Not Directly Reported | -0.0995 to -0.0204 | -0.15 to 0.15 | Yes |
| Mean Peak FEV1 (L) | Not Directly Reported | -0.102 to -0.022 | -0.15 to 0.15 | Yes |
Experimental Protocols
The following sections detail the methodologies employed in typical bioequivalence studies of this compound formulations.
Pharmacodynamic Bioequivalence Study of Inhaled Formulations
This protocol is based on a randomized, double-blind, double-dummy, crossover comparison study.[5][6][7]
1. Study Design:
-
Design: A two-treatment, two-period, crossover design is utilized.
-
Blinding: The study is conducted in a double-blind and double-dummy manner to minimize bias.
-
Randomization: Patients are randomly assigned to one of two treatment sequence groups (e.g., New-DPI-First or Approved-DPI-First).
-
Washout Period: A washout period of 1 to 4 weeks is implemented between the two treatment periods.[5]
2. Subject Selection:
-
Inclusion Criteria: Patients with a diagnosis of bronchial asthma are recruited for the study.
-
Informed Consent: All participants provide written informed consent before enrollment.
3. Drug Administration:
-
Dose: A single dose of 20 μg of procaterol is administered in each period.[5]
-
Supervision: The inhalation of the investigational product is supervised by the investigator.
4. Efficacy Assessment:
-
Primary Endpoints: The primary efficacy variables are the area under the concentration-time curve for Forced Expiratory Volume in the first second (AUC (FEV1)/h) and the maximum FEV1.[5][6]
-
Measurement: FEV1 is measured using a spirometer at predose and at multiple time points post-dose (e.g., 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes).[6]
5. Bioequivalence Assessment:
-
Statistical Analysis: Equivalence is evaluated by confirming that the 90% confidence intervals for the difference in the means of the primary endpoints between the two formulations fall within predefined acceptance criteria (e.g., -0.15 to 0.15 L).[6][7]
Bioanalytical Method for Procaterol in Human Plasma
Due to the low therapeutic doses of procaterol, highly sensitive analytical methods are required to determine its concentration in plasma.[9][10]
1. Sample Collection and Preparation:
-
Blood Collection: Blood samples are collected from the antecubital vein into coded vacutainers.
-
Plasma Separation: The blood samples are immediately centrifuged to separate the plasma.
-
Storage: The plasma is transferred to labeled test tubes and stored at -20°C until analysis.[9]
2. Analytical Technique: Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS):
-
Principle: A highly sensitive and specific LC/MS/MS system is developed and validated for the routine analysis of procaterol in human plasma.[9]
-
Extraction: A liquid-phase extraction is performed on the plasma samples.
-
Internal Standard: An appropriate internal standard, such as imipramine, is used.[11]
-
Detection: The method is capable of detecting procaterol in the concentration range of 0.015–2 ng/mL after oral administration.[9]
3. Alternative Analytical Technique: Gas Chromatography/Mass Spectrometry (GC/MS):
-
Principle: A GC/MS method with a capillary column can also be used.
-
Derivatization: Samples undergo derivatization after extraction.
-
Detection Limit: This method can achieve a detection limit for plasma procaterol as low as 5 ng/L.[11]
Visualizations
Signaling Pathway of this compound
This compound exerts its bronchodilatory effect by acting as a selective agonist for beta-2 adrenergic receptors.[1] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle.[1][12]
Caption: Signaling cascade of this compound leading to bronchodilation.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates the typical workflow of a randomized, crossover bioequivalence study for this compound formulations.
Caption: Workflow of a randomized, crossover bioequivalence study.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetics and relative bioavailability of oral procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Pharmacokinetic study of the oral administration of procaterol hydrochloride hydrate 50 µg in healthy adult Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Bioequivalence Between the New Procaterol Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double‐Blind, Double‐Dummy, Crossover Comparison Study: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Bioequivalence Between the New Procaterol Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamic study of procaterol hydrochloride dry powder inhaler: evaluation of pharmacodynamic equivalence between procaterol hydrochloride dry powder inhaler and procaterol hydrochloride metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of procaterol in human plasma by gas chromatography/electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]
Comparative Potency of Procaterol and Isoproterenol on Isolated Tracheal Smooth Muscle: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two beta-2 adrenergic agonists, procaterol (B1663013) and isoproterenol (B85558), on isolated tracheal smooth muscle. The information presented is based on available experimental data and is intended to inform research and development in respiratory pharmacology.
Quantitative Comparison of Potency
The potency of a drug is a measure of the concentration required to produce a specific effect. In the context of bronchodilators, this is often expressed as the pD2 value, which is the negative logarithm of the EC50 (the concentration that produces 50% of the maximum response). A higher pD2 value indicates greater potency.
Based on data from separate studies on isolated guinea pig trachea, procaterol has been shown to be a highly potent beta-2 agonist. While a direct head-to-head study under identical experimental conditions was not identified in the immediate literature search, a comparison of reported pD2 values suggests a significant difference in potency between the two compounds.
| Compound | pD2 Value | Animal Model | Reference |
| Procaterol | 10.58 | Guinea Pig | [1] |
| Isoproterenol | 7.60 | Guinea Pig |
Disclaimer: The pD2 values presented are derived from different studies. Direct comparison should be made with caution as experimental conditions may have varied.
Experimental Protocols
The following is a detailed methodology for a typical experiment to determine and compare the potency of bronchodilators on isolated tracheal smooth muscle.
Objective: To determine the concentration-response relationship and potency (pD2 value) of procaterol and isoproterenol in relaxing pre-contracted isolated tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol (B1668302) (or other contractile agonist like histamine (B1213489) or methacholine)
-
Procaterol hydrochloride
-
Isoproterenol hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.
-
Open the rings by cutting through the cartilage opposite the smooth muscle to form a strip.
-
-
Mounting the Tissue:
-
Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Induction of Contraction:
-
Induce a stable contraction of the tracheal smooth muscle using a submaximal concentration of a contractile agonist (e.g., carbachol 1 µM).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, add the beta-agonist (procaterol or isoproterenol) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10^-12 M to 10^-5 M).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the agonist concentration to obtain a concentration-response curve.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal relaxation.
-
Determine the pD2 value by taking the negative logarithm of the EC50.
-
Compare the pD2 values of procaterol and isoproterenol to determine their relative potencies.
-
Visualizations
Experimental Workflow
References
Investigating the Synergistic Effects of Procaterol with Phosphodiesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed when combining Procaterol (B1663013), a β2-adrenergic agonist, with phosphodiesterase (PDE) inhibitors. The combination of these two drug classes presents a promising therapeutic strategy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This is due to their complementary mechanisms of action on the intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, leading to enhanced bronchodilation and anti-inflammatory effects.
Mechanism of Synergy: The cAMP Pathway
Procaterol, as a β2-agonist, stimulates β2-adrenergic receptors on airway smooth muscle cells. This activation triggers a cascade of events beginning with the activation of adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cAMP.[1] Cyclic AMP then acts as a second messenger, leading to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[1][2]
Phosphodiesterase enzymes, particularly PDE3 and PDE4 which are prevalent in airway smooth muscle and inflammatory cells, are responsible for the degradation of cAMP.[3][4] By inhibiting these enzymes, PDE inhibitors prevent the breakdown of cAMP, thereby increasing its intracellular concentration.[2][5] When administered with Procaterol, the result is a significant and sustained elevation of cAMP levels, leading to a more potent and prolonged therapeutic effect than either agent can achieve alone.[6]
Signaling Pathway of Procaterol and PDE Inhibitors
A diagram illustrating the synergistic mechanism of Procaterol and PDE inhibitors on the cAMP signaling pathway.
Quantitative Data on Synergistic Effects
The synergy between β2-agonists and PDE inhibitors has been demonstrated in various studies, showing enhanced anti-inflammatory and bronchodilatory responses.
Table 1: Synergistic Anti-inflammatory Effects of Procaterol and Theophylline (B1681296)
| Treatment | Concentration (M) | Inhibition of Eosinophil Degranulation (%) |
| Procaterol alone | 10⁻⁹ - 10⁻⁸ | Minimal |
| Theophylline alone | 10⁻⁵ | Concentration-dependent inhibition |
| Procaterol + Theophylline | 10⁻⁹ (Procaterol) + 10⁻⁵ (Theo) | 43.8% |
| Dexamethasone (B1670325) (for comparison) | 10⁻⁹ | Comparable to the combination |
Data sourced from a study on interleukin-5-induced degranulation from human eosinophils.[7][8]
Table 2: Effects of PDE Inhibitors on Bronchodilation
| Compound | Target(s) | Effect on Airway Smooth Muscle |
| Roflumilast (PDE4 inhibitor) | PDE4 | In combination with LABA/LAMA, improves lung function in COPD.[9][10] |
| Dual PDE3/4 Inhibitors (e.g., RPL554) | PDE3, PDE4 | Produce significant smooth muscle relaxation alone and have a cumulative effect with β2-agonists.[11][12] |
| Theophylline (Non-selective PDEi) | Multiple PDEs | In combination with Procaterol, provides higher inhibition of eosinophil degranulation.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate these synergistic effects.
Protocol 1: Measurement of Eosinophil Degranulation
This protocol is designed to assess the anti-inflammatory effects of drug combinations by measuring the inhibition of eosinophil degranulation.
-
Eosinophil Isolation: Purify eosinophils from blood samples of asthmatic patients.
-
Cell Culture: Incubate the purified eosinophils with Interleukin-5 (IL-5) for 24 hours to induce degranulation.
-
Drug Treatment: During incubation, treat the cells with Procaterol, Theophylline, a combination of both, or dexamethasone as a control.
-
Quantification: Measure the levels of eosinophil-derived neurotoxin (EDN) in the cell supernatants using a radioimmunoassay.
-
Analysis: Calculate the percentage of inhibition of EDN release for each treatment condition compared to the untreated control.[7][8]
Protocol 2: Assessment of Bronchodilation in Ex Vivo Lung Tissue
This protocol allows for the direct measurement of bronchodilator effects on airway smooth muscle.
-
Tissue Preparation: Prepare precision-cut lung slices (PCLS) or isolated tracheal rings from animal models (e.g., guinea pigs).[14]
-
Equilibration: Mount the tissue in an organ bath containing a physiological salt solution and allow it to equilibrate.
-
Contraction Induction: Induce a stable contraction of the airway smooth muscle using a contractile agonist like methacholine (B1211447) or histamine.
-
Bronchodilator Assay: Add the test compounds (e.g., a β2-agonist, a PDE inhibitor, or a combination) in a cumulative concentration-response manner.
-
Data Acquisition: Continuously record the isometric tension or changes in airway diameter.[14]
-
Analysis: Calculate the relaxation response as a percentage of the pre-induced contraction and determine potency (EC50) values.
Experimental Workflow for Bronchodilation Assay
A flowchart of a typical ex vivo experiment to measure bronchodilation.
Comparison with Alternative Combination Therapies
The combination of a β2-agonist and a PDE inhibitor offers a distinct therapeutic approach compared to other established combination therapies for obstructive lung diseases.
-
vs. LABA/ICS (Long-Acting β2-Agonist/Inhaled Corticosteroid): LABA/ICS combinations are a mainstay of asthma and COPD treatment.[9] While effective, the use of ICS can be associated with an increased risk of pneumonia in some COPD patients.[9][15] The Procaterol-PDE inhibitor combination could offer a non-steroidal anti-inflammatory alternative.
-
vs. LABA/LAMA (Long-Acting Muscarinic Antagonist): LABA/LAMA combinations are primarily focused on bronchodilation through two different pathways.[9][15] The addition of a PDE inhibitor to a β2-agonist not only enhances bronchodilation but also provides significant anti-inflammatory effects, which is a key advantage.[4][11]
Conclusion
The synergistic interaction between Procaterol and phosphodiesterase inhibitors, particularly PDE4 and dual PDE3/4 inhibitors, represents a compelling area for drug development in respiratory medicine. The combined mechanism of action leads to a more pronounced increase in intracellular cAMP, resulting in superior bronchodilation and anti-inflammatory effects compared to either agent alone. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and optimize this promising therapeutic strategy. Future research should focus on the development of novel dual-action molecules or optimized fixed-dose combinations to maximize therapeutic benefit while minimizing potential side effects.
References
- 1. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Reproterol--A monomolecular combination of orciprenaline and theophylline: novel aspects of its mode of action in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of theophylline and procaterol on interleukin-5-induced degranulation from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled Dual Phosphodiesterase 3/4 Inhibitors for the Treatment of Patients with COPD: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The short-term bronchodilator effects of the dual phosphodiesterase 3 and 4 inhibitor RPL554 in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of theophylline and procaterol on eosinophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
Unveiling the Selectivity of Procaterol HCl: A Comparative Guide to Off-Target Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Procaterol hydrochloride (HCl), a potent β2-adrenergic receptor agonist, in off-target receptor binding assays. Understanding the selectivity of a drug candidate is paramount in drug development to anticipate potential side effects and ensure therapeutic efficacy. This document presents a comparative overview of Procaterol HCl's binding affinity for its primary target versus a key off-target receptor, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a highly selective β2-adrenergic receptor agonist. In vitro studies demonstrate a significant preference for the β2-adrenergic receptor over the β1 subtype, with a selectivity ratio of over 600-fold. This high degree of selectivity suggests a lower potential for off-target effects related to β1-adrenergic receptor modulation, such as cardiac side effects. While comprehensive screening data across a wider range of receptor families is not extensively available in the public domain, the existing data on adrenergic receptor subtypes underscores its targeted mechanism of action.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities of this compound for β1 and β2-adrenergic receptors, expressed as the dissociation constant (Kp). A lower Kp value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Kp (µM) | Selectivity (β1/β2) |
| β2-Adrenergic Receptor | This compound | 0.008[1] | 612.5 |
| β1-Adrenergic Receptor | This compound | 4.9[2] |
Note: The Kp value of 8 nM for the β2-adrenergic receptor was converted to 0.008 µM for consistency.[1] The selectivity is calculated by dividing the Kp for the β1 receptor by the Kp for the β2 receptor.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand competition binding assays. This in vitro technique is a gold standard for quantifying the interaction between a drug and its target receptor.
General Protocol for Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the target receptors (e.g., β1 and β2-adrenergic receptors) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor) are included.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
4. Separation:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
5. Detection:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (dissociation constant of the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of the β2-Adrenergic Receptor
Caption: Canonical signaling pathway of the β2-adrenergic receptor.
Experimental Workflow for Off-Target Receptor Binding Assay
Caption: Workflow of a radioligand competition binding assay.
References
Procaterol in the Treatment of Reversible Airway Obstruction: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy and safety of procaterol (B1663013), a selective beta-2 adrenergic agonist, in the treatment of reversible airway obstruction, primarily in patients with asthma. By synthesizing data from multiple studies, this document offers an objective comparison of procaterol with other beta-2 agonists, such as salbutamol (B1663637) and formoterol (B127741), as well as with placebo.
Efficacy of Procaterol: A Synthesis of Clinical Evidence
Procaterol has been extensively studied for its bronchodilatory effects in patients with asthma. Clinical trials have consistently demonstrated its superiority over placebo and have compared its efficacy profile with other established beta-2 agonists.
A double-blind, placebo-controlled study evaluated oral procaterol at doses of 0.05 mg and 0.10 mg twice daily over two weeks in 45 patients with chronic reversible airway disease.[1] The results showed a significant improvement in pulmonary function with both doses of procaterol compared to placebo (p < 0.05).[1] Bronchodilation was observed as early as 30 minutes after administration, with a peak effect at 2 hours.[1] Notably, at 8 hours post-dosing with 0.10 mg of procaterol, the Forced Expiratory Volume in one second (FEV1) remained elevated above pre-dose levels.[1] Daily peak flow rates were also significantly higher with the 0.10 mg dose compared to both the 0.05 mg dose (p < 0.05) and placebo (p < 0.001).[1]
Another multicenter, double-blind, placebo-controlled study involving 210 patients with mild to moderate reversible airway obstruction assessed the efficacy of inhaled procaterol. Patients received either a low dose (one inhalation) or a high dose (two inhalations) of 0.01 mg/inhalation three times daily. Both doses resulted in significantly greater improvements in pulmonary function tests (PFTs) for up to seven hours compared to placebo (p < 0.05). At week 2, the mean percent increases in FEV1 were 29% for the low-dose group and 35% for the high-dose group.
Comparative Efficacy: Procaterol vs. Other Beta-2 Agonists
Procaterol vs. Salbutamol:
Multiple studies have compared the efficacy of procaterol with the widely used short-acting beta-2 agonist, salbutamol (also known as albuterol).
In a double-blind, randomized, parallel study over 12 weeks involving 333 outpatients, inhaled procaterol (10 micrograms/inhalation) was compared with inhaled salbutamol (100 micrograms/inhalation), administered either three or four times daily.[2] Both treatments were highly effective in improving pulmonary function. However, procaterol demonstrated a longer duration of action, with clinically significant improvement in mean FEV1 maintained for four to seven hours, compared to three to six hours for salbutamol.[2] A higher percentage of patients on procaterol were able to maintain a three-times-daily dosing schedule compared to those on salbutamol (59% vs. 48%, p < 0.05).[2]
Another comparative study of single inhaled doses in 20 asthmatic patients showed that while the changes in mean Peak Expiratory Flow (PEF), FEV1, and Forced Vital Capacity (FVC) were greater after procaterol (20 micrograms) than salbutamol (200 micrograms), the difference in bronchodilation was not statistically significant.[3] A Spanish study with 15 asthmatic patients also found that inhaled procaterol (0.02 mg) was more potent and had a longer activity time than salbutamol (0.2 mg), although the difference was not statistically significant.[4]
A study comparing single oral doses of procaterol (0.05 mg and 0.1 mg) and salbutamol (4 mg) in 24 asthmatic patients found a similar duration and magnitude of bronchodilator effect for all three treatments.[5]
Procaterol vs. Formoterol:
A double-blind, placebo-controlled trial in 12 stable asthmatic patients compared the effects of inhaled formoterol (12 micrograms) and procaterol (25 micrograms).[6] Formoterol demonstrated a prolonged bronchodilating effect, maintaining significant improvement in FEV1 for 12 hours. In contrast, procaterol showed a significant bronchodilator effect for six hours compared to baseline and four hours compared to placebo.[6]
Efficacy Data Summary
| Comparison | Drug & Dosage | Key Efficacy Findings | Study Population | Study Duration |
| Procaterol vs. Placebo | Oral Procaterol (0.05 mg & 0.10 mg BID) vs. Placebo | Significant improvement in pulmonary function (p<0.05); FEV1 still elevated at 8h with 0.10 mg dose.[1] | 45 patients with chronic reversible airway disease.[1] | 2 weeks.[1] |
| Procaterol vs. Salbutamol | Inhaled Procaterol (10 µ g/inhalation ) vs. Inhaled Salbutamol (100 µ g/inhalation ) | Procaterol had a longer duration of action (4-7h vs. 3-6h for FEV1).[2] | 333 outpatients with reversible bronchial airway obstruction.[2] | 12 weeks.[2] |
| Procaterol vs. Salbutamol | Inhaled Procaterol (20 µg) vs. Inhaled Salbutamol (200 µg) | Greater, but not statistically significant, improvement in PEF, FEV1, and FVC with procaterol.[3] | 20 asthmatic patients.[3] | Single dose.[3] |
| Procaterol vs. Formoterol | Inhaled Procaterol (25 µg) vs. Inhaled Formoterol (12 µg) | Formoterol had a longer duration of action (12h) compared to procaterol (4-6h).[6] | 12 stable asthmatic patients.[6] | Single dose.[6] |
Safety Profile of Procaterol
The safety of procaterol has been consistently evaluated in clinical trials, with a focus on common beta-2 agonist-related adverse events.
In the placebo-controlled study of oral procaterol, the most frequently reported side effects were tremor and nervousness.[1] These effects were dose-related, generally mild and transient, and tended to occur early in treatment.[1] Importantly, no significant drug-related changes were observed in ECGs, heart rate, blood pressure, or clinical laboratory data.[1]
The multicenter study of inhaled procaterol also identified tremor as the most frequent side effect. The study reported no effect on electrocardiograms, heart rate, blood pressure, or clinical laboratory tests.
Comparative Safety: Procaterol vs. Other Beta-2 Agonists
Procaterol vs. Salbutamol:
The 12-week comparative study of inhaled procaterol and salbutamol found that adverse experiences were reported in 15% of patients treated with procaterol and 17% of those treated with salbutamol.[2] Headache and tremor were the most common adverse events, with no significant difference in their frequencies between the two groups.[2] The single-dose inhaled study noted slightly higher increases in heart rate and systolic blood pressure with procaterol compared to salbutamol.[3] In this study, adverse effects were reported by 5 patients after procaterol, 3 after salbutamol, and 3 after both.[3] The single oral dose comparison found no significant difference in blood pressure, heart rate responses, or the pattern of unwanted effects between procaterol and salbutamol.[5] A study comparing oral procaterol and albuterol (salbutamol) found that tremor was reported statistically more frequently in patients receiving procaterol (p=0.05), while the frequencies of other adverse events were similar.[7]
Procaterol vs. Formoterol:
In the comparative trial with formoterol, four out of twelve subjects complained of muscle tremor after procaterol administration.[6] No significant changes in pulse rate or blood pressure were observed with either drug.[6]
Safety Data Summary
| Comparison | Drug | Common Adverse Events | Cardiovascular Effects |
| Procaterol vs. Placebo | Oral Procaterol | Tremor, nervousness (dose-related, mild, transient).[1] | No significant changes in ECG, heart rate, or blood pressure.[1] |
| Procaterol vs. Salbutamol | Inhaled Procaterol | Headache, tremor (similar incidence to salbutamol).[2] | Slightly higher increases in heart rate and systolic blood pressure in one study.[3] No significant difference in another.[5] |
| Procaterol vs. Formoterol | Inhaled Procaterol | Muscle tremor reported in 4/12 subjects.[6] | No significant changes in pulse rate or blood pressure.[6] |
Experimental Protocols
The clinical trials included in this analysis employed rigorous methodologies to ensure the validity and reliability of their findings.
Representative Experimental Workflow: Randomized, Double-Blind, Placebo-Controlled Trial
References
- 1. A placebo-controlled trial of procaterol: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of procaterol and albuterol (salbutamol) aerosol in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled procaterol versus salbutamol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative study of procaterol and salbutamol in single inhaled doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of a new selective beta 2-adrenoceptor agonist, procaterol and salbutamol in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged bronchodilating effect of formoterol versus procaterol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of oral procaterol and albuterol in reversible airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Procaterol HCl: A Guide for Laboratory Professionals
For the attention of researchers, scientists, and drug development professionals, this document provides essential procedural guidance for the safe and compliant disposal of Procaterol Hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The primary and mandated method for the disposal of Procaterol HCl is through a licensed professional waste disposal company.
Immediate Safety and Disposal Plan
This compound, a beta-2 adrenergic agonist, must be handled as a chemical substance requiring specialized disposal. Improper disposal can pose risks to human health and the environment. The following procedures outline the necessary steps for safe handling and disposal in a laboratory setting.
Waste Characterization and Segregation
Before disposal, it is crucial to determine if the this compound waste is classified as hazardous. While this compound itself is not explicitly listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is imperative to consult local and state regulations, as they may be more stringent than federal guidelines.[1] Any mixture of this compound with a solvent or other substance may alter its characteristics and render it a hazardous waste.
Key Action:
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
-
Segregate this compound waste from other chemical waste streams to await professional disposal.
Step-by-Step Disposal Procedure
The recommended and safest method for disposing of this compound is to engage a licensed professional waste disposal service.[2][3][4][5] These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Containment:
-
Place all solid this compound waste in a clearly labeled, sealed, and leak-proof container.
-
For solutions containing this compound, use a compatible, sealed container. Avoid mixing with other chemical wastes unless explicitly approved by your EHS department.
-
-
Labeling:
-
Label the container clearly with "Procaterol Hydrochloride Waste" and include any other components of the mixture.
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Follow the storage condition recommendations provided in the Safety Data Sheet (SDS), which typically advise a cool, dry, and well-ventilated location.
-
-
Arrange for Pickup:
-
Contact a licensed professional waste disposal company to schedule a pickup. Several national and regional companies specialize in pharmaceutical and chemical waste disposal.[2][3][4][5]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the SDS for this compound.
-
-
Documentation:
-
Retain all documentation provided by the waste disposal company, including manifests and certificates of destruction. This documentation is crucial for regulatory compliance.
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the RCRA. The Drug Enforcement Administration (DEA) also has regulations pertaining to controlled substances, though this compound is not currently listed as a controlled substance.
| Regulatory Body | Regulation | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of solid and hazardous waste. While this compound is not explicitly listed as hazardous, it must be managed in a way that prevents environmental contamination. States may have stricter regulations.[1] |
| State & Local | Varies by location | State and local environmental and health agencies may have more specific and stringent requirements for pharmaceutical waste disposal. Always consult local guidelines. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Procaterol HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Procaterol Hydrochloride (HCl). It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Procaterol HCl, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Powder) | Safety goggles with side shields or face shield | Double-gloving with powder-free nitrile gloves | Disposable gown with tight-fitting cuffs | Fit-tested N95 or higher respirator |
| Solution Preparation | Safety goggles | Powder-free nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required |
| Spill Cleanup (Powder) | Chemical safety goggles and face shield | Double-gloving with heavy-duty nitrile gloves | Disposable, chemical-resistant coveralls | Fit-tested N95 or higher respirator |
| Waste Disposal | Safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
General laboratory hygiene practices should always be observed, including washing hands thoroughly after handling the compound.[1] Contaminated clothing should be removed and laundered before reuse.
Operational Plan: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for accurately weighing and dissolving powdered this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., water, DMSO)[2]
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare the weight.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Avoid creating dust.[2]
-
Record the exact weight of the powder.
-
-
Dissolving:
-
Carefully transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Gently swirl the flask to begin dissolving the powder.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions, typically protected from light.[3]
-
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound.
Caption: A typical experimental workflow for using this compound.
Signaling Pathway
This compound is a beta-2 adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, it primarily activates the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that leads to the relaxation of smooth muscle.
Caption: The β2-adrenergic receptor signaling pathway activated by this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation:
-
Unused this compound powder: Should be disposed of as hazardous chemical waste.
-
Contaminated materials (e.g., gloves, weighing boats, pipette tips): Collect in a designated, sealed biohazard bag.
-
Solutions of this compound: Collect in a clearly labeled, sealed waste container.
Disposal Procedures:
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.[5][6] Do not dispose of this compound down the drain.[7]
For spills, evacuate the area and prevent the spread of the powder.[2][5] Use absorbent materials for liquid spills and carefully sweep up powdered spills, placing the material in a sealed container for disposal.[2] Always wear appropriate PPE during cleanup.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. extranet.who.int [extranet.who.int]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebusiness.avma.org [ebusiness.avma.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
